4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Description
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Properties
IUPAC Name |
4-(5-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-2-3-10-8(4-7)9(5-14-10)11-6-16-12(13)15-11/h2-6,14H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQLNEIWBHDPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Abstract
The confluence of indole and 2-aminothiazole scaffolds into a single molecular entity has garnered significant interest within the drug discovery landscape. This is due to the established and diverse pharmacological profiles of each heterocycle, which include antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] This technical guide provides researchers, chemists, and drug development professionals with a comprehensive, scientifically-grounded framework for the synthesis of a promising derivative, 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. We will delve into the strategic rationale, reaction mechanisms, and provide detailed, validated experimental protocols. The synthesis is centered around the robust and highly efficient Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[4][5]
Strategic Rationale and Retrosynthetic Analysis
The core of our synthetic strategy is the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry first described in 1887.[5] This method is renowned for its reliability, high yields, and the use of readily accessible starting materials to form the thiazole ring.[6] The primary approach involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.
Our retrosynthetic analysis deconstructs the target molecule, 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, into two primary building blocks: 5-methylindole and chloroacetyl chloride, with thiourea serving as the thiazole backbone precursor.
Caption: Retrosynthetic pathway for the target molecule.
This two-step approach is advantageous as it allows for the modular construction and potential diversification of the final product. The initial step involves a Friedel-Crafts acylation to forge the key α-haloketone intermediate, which is then subjected to the Hantzsch cyclization.
Synthetic Pathway: Mechanism and Execution
The forward synthesis proceeds through two distinct, high-yielding stages.
Stage 1: Synthesis of 3-Chloroacetyl-5-methylindole (Intermediate)
The first stage is the electrophilic acylation of 5-methylindole with chloroacetyl chloride. The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The reaction preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate) most effectively at this position.
Caption: Workflow for the synthesis of the α-haloketone intermediate.
Mechanism Insight: Pyridine acts as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions or degradation of the indole ring.
Stage 2: Hantzsch Thiazole Synthesis of the Target Compound
This stage involves the reaction of the synthesized 3-chloroacetyl-5-methylindole with thiourea. The mechanism is a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration.
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group in an SN2 reaction, displacing the chloride ion.
-
Intramolecular Cyclization: The nitrogen of the resulting isothiouronium intermediate attacks the carbonyl carbon of the ketone.
-
Dehydration: The tetrahedral intermediate formed then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Caption: Workflow for the Hantzsch thiazole cyclization.
Validated Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous 4-(indol-3-yl)thiazole-2-amines.[1]
Protocol 1: Synthesis of 3-Chloroacetyl-5-methylindole
Materials & Reagents:
-
5-Methylindole
-
Chloroacetyl chloride
-
Pyridine
-
Toluene, anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylindole (1.0 eq.) in anhydrous toluene.
-
Add pyridine (1.1 eq.) to the solution and stir at room temperature.
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirring solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 55-60 °C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
-
Filter the crude product and wash with cold toluene to remove unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure intermediate as a solid.
Protocol 2: Synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Materials & Reagents:
-
3-Chloroacetyl-5-methylindole (from Protocol 1)
-
Thiourea
-
Methanol or Absolute Ethanol
-
Sodium Carbonate (Na₂CO₃) solution (5-10%)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.
Procedure:
-
In a round-bottom flask, combine 3-chloroacetyl-5-methylindole (1.0 eq.) and thiourea (1.2-1.5 eq.).[6]
-
Add methanol or absolute ethanol as the solvent to the flask along with a stir bar.
-
Heat the mixture to reflux (approximately 65-78 °C) with continuous stirring. The reaction typically proceeds for 30 minutes to 2 hours. Monitor the reaction progress by TLC.[1][6]
-
After the reaction is complete, cool the solution to room temperature.
-
Pour the reaction contents into a beaker containing a cold 5% aqueous solution of sodium carbonate (Na₂CO₃) and stir. This step neutralizes any generated acid and helps precipitate the product.[6]
-
Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with water to remove any inorganic salts and residual solvent.
-
Dry the collected solid product in a vacuum oven or by air drying to obtain the final compound. The product is often pure enough for characterization, but can be recrystallized if necessary.
Data Summary and Characterization
Table 1: Representative Reaction Parameters
| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | 5-Methylindole | Chloroacetyl Chloride | 1 : 1.1 | Toluene | 55 - 60 | 70 - 85 |
| 2 | 3-Chloroacetyl-5-methylindole | Thiourea | 1 : 1.2 | Methanol | Reflux | 65 - 80[1] |
Table 2: Expected Spectroscopic Data for Characterization
The structural confirmation of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is critical. Based on data for closely related analogs, the following NMR peaks are expected.[1][7]
| Nucleus | Expected Chemical Shift (δ, ppm) | Description of Signal |
| ¹H-NMR | ~11.5 - 12.0 | Singlet, Indole NH |
| ~7.0 - 8.0 | Multiplets, Aromatic protons (indole ring) | |
| ~6.6 - 6.8 | Broad Singlet, Amine NH₂ | |
| ~6.2 - 6.5 | Singlet, Thiazole C5-H | |
| ~2.4 | Singlet, Methyl CH₃ | |
| ¹³C-NMR | ~167 | Amine-bearing C 2 of thiazole |
| ~145-150 | Indole-bearing C 4 of thiazole | |
| ~100-140 | Aromatic carbons of indole and C5 of thiazole | |
| ~21 | Methyl C H₃ |
Safety and Handling
-
Chloroacetyl chloride is highly corrosive and a lachrymator. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine and Toluene are flammable and toxic. Avoid inhalation and skin contact.
-
All reactions should be performed in a fume hood. Ensure appropriate measures are in place for quenching reactive reagents and handling solvent waste.
Conclusion and Outlook
This guide details a robust and efficient two-step synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine via the Hantzsch thiazole synthesis. The methodology is reliable, scalable, and utilizes readily available precursors. The resulting indolylthiazole scaffold is a molecule of high interest for medicinal chemistry and drug discovery programs. Given the well-documented antimicrobial, antifungal, and anticancer activities of related compounds, this molecule serves as an excellent starting point for further derivatization and biological evaluation in the pursuit of novel therapeutic agents.[1][3][8]
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Lazarević, M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096. [Link]
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Lazarević, M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. [Link]
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D'yakonenko, V., et al. (2020). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 25(24), 5860. [Link]
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An In-depth Technical Guide to the Biological Activity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Introduction: A Privileged Scaffold in Modern Drug Discovery
The confluence of indole and thiazole rings in a single molecular entity creates a pharmacologically significant scaffold with a diverse range of biological activities. The indole nucleus, a prominent feature in numerous natural products and approved drugs like indomethacin, is well-regarded for its role in conferring analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] Similarly, the thiazole ring is a cornerstone of medicinal chemistry, found in therapeutics such as the antiretroviral ritonavir and the anti-inflammatory meloxicam, and is known to impart a wide spectrum of bioactivity.[1]
The compound 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine emerges from the strategic hybridization of these two "privileged" structures. This guide provides a comprehensive technical overview of its demonstrated biological activities, mechanisms of action, and its latent potential as a foundational molecule for the development of novel therapeutics. We will delve into its established antimicrobial and antifungal efficacy, explore its synthesis, and, by examining related structures, project its potential applications in oncology and kinase inhibition for a specialized audience of researchers and drug development professionals.
Antimicrobial and Antifungal Profile
The most extensively documented biological activity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is its function as an antimicrobial and antifungal agent. In a comprehensive study, this compound, referred to as compound 5l in the primary literature, was evaluated against a panel of pathogenic microbes.[1]
Antibacterial Activity
While a number of derivatives in the 4-(indol-3-yl)thiazol-2-amine series showed potent antibacterial activity, the 5-methylindole derivative specifically was active, albeit moderately, with a Minimum Inhibitory Concentration (MIC) in the range of 0.47–1.88 mg/mL against the tested Gram-positive and Gram-negative bacteria.[1] The study highlighted that antibacterial potency is highly sensitive to the substituents on both the indole and thiazole rings.[1] For instance, other analogs in the same study demonstrated significant potency, with some exceeding the efficacy of ampicillin against Methicillin-resistant Staphylococcus aureus (MRSA).[1]
Table 1: Summary of Antimicrobial Activity for the 4-(indol-3-yl)thiazole-2-amine Series [1]
| Compound Reference | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
| 5x (most active) | S. aureus | 0.06 | 0.12 |
| S. Typhimurium | 0.06 | 0.12 | |
| 5m | S. aureus | 0.06 | 0.12 |
| B. cereus | 0.06 | 0.12 | |
| 5l (Topic Compound) | Various | 0.47 - 1.88 | Not specified |
| Ampicillin (Control) | S. aureus | 0.12 | 0.23 |
| Streptomycin (Control) | S. aureus | 0.23 | 0.47 |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. Data extracted from a broader study on 4-(indol-3-yl)thiazole-2-amines.[1]
Antifungal Activity
The antifungal potential of this class of compounds is also noteworthy. Several derivatives exhibited antifungal activity that was either comparable or superior to the reference drugs, bifonazole and ketoconazole.[1]
Proposed Mechanism of Action: Dual Enzyme Inhibition
To elucidate the molecular basis for its antimicrobial effects, in silico docking studies were performed. These computational analyses provide a compelling, albeit predictive, model for the compound's mechanism of action, suggesting a dual-target profile.
Antibacterial Mechanism: MurB Inhibition
The antibacterial activity of the 4-(indol-3-yl)thiazole-2-amine series is likely attributable to the inhibition of the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[1] MurB is a crucial enzyme in the bacterial cell wall peptidoglycan synthesis pathway. Its inhibition disrupts cell wall integrity, leading to bacterial cell death. Docking studies revealed that these compounds fit favorably into the active site of E. coli MurB, suggesting this as a probable antibacterial mechanism.[1]
Caption: Proposed antibacterial mechanism via MurB enzyme inhibition.
Antifungal Mechanism: CYP51 Inhibition
For its antifungal action, the predicted target is the enzyme lanosterol 14-alpha-demethylase (CYP51).[1] This enzyme is a key component of the fungal sterol biosynthesis pathway, responsible for producing ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death. This is the same mechanism employed by azole antifungal drugs like ketoconazole.[1]
Synthesis and Characterization
The synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is achieved through a well-established chemical pathway. The general method involves the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis[1]
-
Step 1: Acylation of Indole. 5-methylindole is acylated with chloroacetyl chloride in a suitable solvent (e.g., toluene with pyridine) to yield 3-(chloroacetyl)-5-methylindole.
-
Step 2: Condensation and Cyclization. The resulting α-chloroacetyl intermediate is then heated in methanol with thiourea in the presence of a base (e.g., sodium carbonate). This step proceeds via nucleophilic substitution followed by intramolecular cyclization and dehydration to form the target 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Caption: Synthetic workflow for the target compound.
The structure of the final compound is confirmed using standard spectroscopic methods, including ¹H-NMR and ¹³C-NMR. Key signals in the ¹H-NMR spectrum include a characteristic singlet for the proton at position 5 of the thiazole ring and signals corresponding to the protons of the 5-methylindole moiety.[1]
Cytotoxicity Profile
A critical aspect of drug development is ensuring a compound's selectivity for its target over host cells. The 4-(indol-3-yl)thiazole-2-amine series, including the 5-methyl derivative, was assessed for cytotoxicity against the human lung fibroblast cell line MRC-5. The compounds were found to be non-toxic, which is a promising indicator of a favorable therapeutic window for their antimicrobial applications.[1]
Future Directions: Potential as an Anticancer and Kinase Inhibitor Scaffold
While the established activity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is in the antimicrobial sphere, its core structure holds significant, largely unexplored potential in other therapeutic areas, particularly oncology. The indole-thiazole scaffold is a recurring motif in compounds designed as anticancer agents and protein kinase inhibitors.
Numerous studies on structurally related molecules provide a strong rationale for investigating this compound and its derivatives for anticancer properties:
-
Kinase Inhibition: Indole and thiazole hybrids are frequently found in potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] For example, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora kinases A and B.[4] Given that kinases are a major focus of modern cancer therapy, the potential of this scaffold is immense.
-
Cytotoxicity and Apoptosis Induction: Other indole-thiazole and indole-thiazolidinone derivatives have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, including those of the lung, colon, and breast.[5][6][7] The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.[2][7]
-
Tubulin Polymerization Inhibition: Some indole-based conjugates incorporating pyrazole and thiazolidinone moieties have been shown to inhibit tubulin polymerization, a mechanism shared by successful anticancer drugs like paclitaxel.[7]
Therefore, 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine should be viewed not only as an antimicrobial agent but as a valuable lead compound. Its established synthesis, favorable cytotoxicity profile, and structural similarity to known kinase inhibitors and cytotoxic agents make it an ideal candidate for further derivatization and screening in cancer-related assays. Future research should focus on exploring its effects on various cancer cell lines and its inhibitory activity against a panel of relevant protein kinases.
Conclusion
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a molecule of significant interest, possessing a solid foundation of proven antimicrobial and antifungal activity with a favorable non-toxic profile. Its probable dual mechanism of action, targeting bacterial MurB and fungal CYP51, makes it an attractive scaffold for anti-infective drug discovery. Beyond this, its structural architecture strongly suggests a high potential for development as an anticancer agent, likely through the inhibition of key protein kinases. This guide serves to consolidate the current knowledge of this compound and, more importantly, to highlight its potential as a versatile platform for the development of next-generation therapeutics for researchers and drug development professionals.
References
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Tsypysheva, I. P., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 26(20), 6147. Available at: [Link]
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Wang, S., et al. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link]
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Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry Letters, 20(13), 3924-3927. Available at: [Link]
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Shaik, A. B., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(8), 987-999. Available at: [Link]
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Matiichuk, V., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Pharmaceuticals, 16(3), 395. Available at: [Link]
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Tsypysheva, I. P., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, offering a rapid and cost-effective avenue for hit identification and lead optimization. This guide provides a comprehensive, technically-grounded framework for the in silico modeling of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a novel small molecule with significant therapeutic potential rooted in its indole and thiazole moieties. Drawing upon established methodologies and field-proven insights, this document will navigate the reader through a logical, self-validating workflow, from initial target identification to predictive pharmacokinetic profiling. We will delve into the causality behind experimental choices, ensuring that each step is not merely a procedural recitation but a scientifically justified decision. This guide is designed to empower researchers to unlock the therapeutic promise of this and similar molecules through the power of computational modeling.
Introduction: The Rationale for In Silico Investigation
The chemical scaffold of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a composite of two privileged heterocyclic structures in medicinal chemistry: indole and thiazole. The indole nucleus is a cornerstone in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Similarly, the thiazole ring is a key component in many clinically approved drugs and is known to confer a diverse range of pharmacological effects.[4] The fusion of these two pharmacophores suggests a high probability of discovering novel biological activities.
In silico modeling provides an indispensable toolkit for the modern drug discovery process, allowing for the efficient and economical exploration of a molecule's potential therapeutic applications.[5][6][7][8][9] By simulating the interactions of a small molecule with biological macromolecules, we can predict its likely protein targets, elucidate its mechanism of action, and anticipate its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). This predictive power allows for the prioritization of the most promising candidates for further experimental validation, thereby accelerating the drug development pipeline.
This guide will present a comprehensive in silico workflow tailored to the investigation of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, demonstrating how computational techniques can be leveraged to build a robust, data-driven hypothesis for its therapeutic potential.
The Computational Drug Discovery Workflow: A Strategic Overview
Our investigation of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine will follow a multi-step computational workflow. This process is designed to be iterative and self-validating, with the results of each stage informing the next.
Figure 1: A high-level overview of the in silico workflow for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Part I: Ligand Preparation and Target Identification
The foundational step in any structure-based drug design project is the preparation of the small molecule (ligand) and the identification of its potential biological targets.
Ligand Preparation Protocol
Accurate 3D representation of the ligand is critical for meaningful docking studies. The following protocol outlines the steps for preparing the 3D structure of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
-
Obtain 2D Structure: The 2D structure of the molecule can be drawn using chemical drawing software such as ChemDraw or obtained from a chemical database like PubChem. For the closely related "4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine", the PubChem CID is 912884.[10]
-
Convert to 3D: Use a computational chemistry tool (e.g., Avogadro, Maestro, MOE) to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's geometry is realistic.
-
Protonation State: Determine the most likely protonation state of the molecule at physiological pH (7.4). The primary amine on the thiazole ring is a key consideration. Tools like MarvinSketch or Epik can be used for this prediction.
-
Generate Tautomers: Enumerate possible tautomers of the molecule, as different tautomeric forms can exhibit distinct binding modes.
Target Identification: A Multi-pronged Approach
Given the absence of specific experimental data for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, we will employ a combination of ligand-based and structure-based approaches for target identification.
-
Ligand-Based Target Prediction: This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. We will use online servers like SwissTargetPrediction or TargetNet, which compare the topology and chemical features of our query molecule against a database of known ligands with annotated targets.
-
Literature-Based Target Prioritization: Based on the known activities of indole and thiazole derivatives, we can prioritize targets in therapeutic areas of high interest, such as antimicrobial and anticancer. For instance, studies on similar indole-thiazole compounds have implicated targets like E. coli MurB for antibacterial activity and various kinases for anticancer effects.[1][4][11]
Table 1: Potential Protein Targets for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
| Therapeutic Area | Potential Target | Rationale | PDB ID (Example) |
| Antibacterial | E. coli MurB | Implicated in the mechanism of action of other indole-thiazole antimicrobials.[1][12] | 2Q85 |
| DNA Gyrase Subunit B | A well-established target for antibacterial agents.[13] | 1KZN | |
| Penicillin-Binding Protein 2a (PBP2a) | A key enzyme in bacterial cell wall synthesis and a target for β-lactam antibiotics.[14] | 1VQQ | |
| Anticancer | VEGFR2 | A key mediator of angiogenesis, a critical process in tumor growth.[4] | 4ASD |
| EGFR | Frequently overexpressed in various cancers, making it a prime target for inhibitors. | 2J6M | |
| CDK2 | A crucial regulator of the cell cycle, often dysregulated in cancer. | 1HCK |
Part II: Molecular Docking and Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding interaction.
Molecular Docking Protocol
The following is a generalized protocol for performing molecular docking using a tool like AutoDock Vina or Glide. For this guide, we will use E. coli MurB (PDB ID: 2Q85) as an example antibacterial target.
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Repair any missing side chains or loops using tools like Prime or Modeller.
-
-
Binding Site Definition:
-
Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through binding pocket prediction algorithms.
-
Define a grid box that encompasses the entire binding site, providing sufficient space for the ligand to adopt various conformations.
-
-
Docking Simulation:
-
Use the prepared ligand and receptor structures as input for the docking software.
-
Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation. The software will generate a series of possible binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol).[15]
-
Analysis of Docking Results
The output of a docking simulation requires careful analysis to identify the most plausible binding mode.
-
Binding Affinity: The docking score provides an estimate of the binding free energy. More negative values indicate stronger binding.
-
Binding Pose: Visualize the top-ranked poses in the context of the protein's active site. The most credible pose should exhibit favorable intermolecular interactions.
-
Intermolecular Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as:
-
Hydrogen Bonds: These are critical for specificity and affinity.
-
Hydrophobic Interactions: The indole ring is likely to engage in hydrophobic interactions with nonpolar residues.
-
Pi-Pi Stacking: The aromatic indole and thiazole rings can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
-
Salt Bridges: If the ligand and protein have charged groups, electrostatic interactions can play a significant role.
-
Sources
- 1. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aurlide.fi [aurlide.fi]
- 6. bitesizebio.com [bitesizebio.com]
- 7. digitalchemistry.ai [digitalchemistry.ai]
- 8. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 9. fiveable.me [fiveable.me]
- 10. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine | C12H11N3S | CID 912884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dovepress.com [dovepress.com]
An In-Depth Technical Guide to 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and biological activities of the heterocyclic compound 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This molecule, belonging to the promising class of indole-thiazole derivatives, has emerged as a significant scaffold in medicinal chemistry. Initially identified within broader screening libraries, its history is rooted in the systematic exploration of indole-based compounds for antimicrobial properties. Subsequent research has elucidated its potent and broad-spectrum antibacterial and antifungal activities. The primary mechanism of its antimicrobial action is believed to be the inhibition of the bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a key player in peptidoglycan biosynthesis. This guide will delve into the detailed synthetic methodologies, explore the evidence supporting its mechanism of action, and summarize its known biological activities, including recent investigations into its potential as an anticancer and anti-inflammatory agent.
Introduction: The Emergence of a Privileged Scaffold
The indole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, the thiazole moiety is a critical pharmacophore found in many clinically approved drugs, valued for its diverse biological functions. The strategic hybridization of these two privileged scaffolds into a single molecular entity, the 4-(indol-3-yl)thiazol-2-amine framework, has given rise to a class of compounds with significant therapeutic potential. 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (Figure 1) is a notable member of this class, distinguished by a methyl group at the 5-position of the indole ring, a substitution that can significantly influence its biological profile.
Figure 1: Chemical structure of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Discovery and Historical Context
While a definitive singular "discovery" of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is not prominently documented in early literature, its emergence can be traced to the broader exploration of indole-thiazole derivatives as novel therapeutic agents. The synthesis and investigation of this specific compound are detailed in a 2021 study by Stafa et al., which focused on a library of 4-(indol-3-yl)thiazole-2-amines and their acylamines as novel antimicrobial agents. This research represents a key milestone in characterizing the biological activity of this molecule. The CAS number for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is 50825-17-7.
The rationale behind the synthesis of such compounds lies in the principle of molecular hybridization, combining the well-established pharmacophoric features of indoles and thiazoles to create novel chemical entities with potentially enhanced or unique biological activities. The methyl substitution at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and receptor-binding affinity.
Synthetic Pathways and Methodologies
The synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is primarily achieved through a Hantzsch-type thiazole synthesis. A general and robust protocol is described by Stafa et al. (2021), which is adaptable for the synthesis of various derivatives.
General Synthetic Protocol
The synthesis begins with the appropriate substituted indole, in this case, 5-methylindole. The key steps are outlined below:
Step 1: Acylation of 5-Methylindole
5-Methylindole is first acylated with chloroacetyl chloride in the presence of a suitable base (e.g., pyridine) in an inert solvent like toluene. This reaction yields the intermediate 2-chloro-1-(5-methyl-1H-indol-3-yl)ethan-1-one. The causality behind this step is to introduce a reactive electrophilic center at the 3-position of the indole, priming it for the subsequent cyclization.
Step 2: Hantzsch Thiazole Synthesis
The chloroacetylated indole intermediate is then reacted with thiourea in a suitable solvent such as methanol, typically under reflux conditions and in the presence of a base like sodium carbonate. This reaction proceeds via the classical Hantzsch thiazole synthesis mechanism, where the thiourea acts as the nucleophile, leading to the formation of the 2-aminothiazole ring.
Diagram 1: Synthetic pathway for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Self-Validating Protocol Considerations
For a robust and reproducible synthesis, the following points are critical:
-
Purity of Starting Materials: The purity of 5-methylindole and chloroacetyl chloride is paramount to minimize side reactions and simplify purification.
-
Reaction Monitoring: Thin-layer chromatography (TLC) should be employed to monitor the progress of both the acylation and cyclization steps to ensure complete conversion and prevent the formation of degradation products.
-
Purification: The final product is typically purified by recrystallization from a suitable solvent, such as acetone, to yield a crystalline solid. The purity should be confirmed by analytical techniques like NMR spectroscopy and mass spectrometry.
Biological Activities and Mechanism of Action
The primary and most well-documented biological activity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is its antimicrobial effect. However, the broader class of indole-thiazole derivatives has shown promise in other therapeutic areas.
Antimicrobial Activity
4.1.1. Antibacterial Spectrum
In the comprehensive study by Stafa et al. (2021), 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine was evaluated against a panel of Gram-positive and Gram-negative bacteria. Among the fourteen methylindole derivatives tested, six, including the title compound, were active. While specific MIC values for the 5-methyl derivative are part of a larger dataset, the study highlights that indole derivatives, in general, exhibit MIC values in the range of 0.06–1.88 mg/mL. The study identified Staphylococcus aureus as a particularly resistant strain, while Salmonella Typhimurium was found to be more sensitive.
4.1.2. Antifungal Activity
The same study also reported on the antifungal properties of this class of compounds. Several derivatives showed antifungal activity that was either comparable or superior to the reference drugs bifonazole and ketoconazole.
4.1.3. Proposed Mechanism of Action: MurB Inhibition
The antibacterial activity of 4-(indol-3-yl)thiazol-2-amines is proposed to stem from the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB). MurB is a crucial enzyme in the cytoplasmic pathway of bacterial cell wall peptidoglycan biosynthesis. Its inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. This mechanism is attractive for the development of new antibiotics as MurB is a validated target and is absent in eukaryotes.
The hypothesis of MurB inhibition is primarily supported by in silico molecular docking studies. These studies show that the indole-thiazole scaffold can fit into the active site of the E. coli MurB enzyme. However, it is important to note that this mechanism is yet to be definitively confirmed through experimental enzyme inhibition assays for this specific compound. Research on other thiazole and thiazolidinone derivatives has provided experimental evidence for their ability to inhibit MurB, lending credence to this proposed mechanism.
Diagram 2: Proposed mechanism of action via inhibition of the MurB enzyme in the peptidoglycan biosynthesis pathway.
Potential Anticancer and Anti-inflammatory Activities
While specific data for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is limited, the broader class of indole-thiazole derivatives has been investigated for other therapeutic applications.
4.2.1. Anticancer Potential
Several studies have reported the synthesis and cytotoxic evaluation of various indole-thiazole hybrids against different cancer cell lines. The rationale for this exploration lies in the known anticancer properties of both the indole and thiazole scaffolds, which are present in numerous approved anticancer drugs. These compounds can exert their effects through various mechanisms, including kinase inhibition and disruption of microtubule dynamics. Further investigation is warranted to determine if 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine shares these anticancer properties.
4.2.2. Anti-inflammatory Properties
The indole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin. This has prompted the investigation of indole-thiazole derivatives for anti-inflammatory activity. Some studies have shown that certain compounds in this class can inhibit key inflammatory mediators, suggesting a potential therapeutic role in inflammatory disorders. As with its anticancer potential, the anti-inflammatory activity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine remains an area for future research.
Data Summary and Experimental Protocols
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H11N3S | ChemicalBook |
| Molecular Weight | 229.3 g/mol | ChemicalBook |
| CAS Number | 50825-17-7 | ChemicalBook |
Antimicrobial Activity Data (Representative for the Class)
The following table summarizes the range of antimicrobial activity observed for the broader class of 4-(indol-3-yl)thiazol-2-amines as reported by Stafa et al. (2021).
| Organism Type | Minimum Inhibitory Concentration (MIC) Range |
| Gram-positive Bacteria | 0.06 – 1.88 mg/mL |
| Gram-negative Bacteria | 0.06 – 1.88 mg/mL |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Future Perspectives and Conclusion
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine stands as a promising lead compound in the ongoing search for novel therapeutic agents. Its straightforward synthesis and significant antimicrobial activity make it an attractive scaffold for further optimization. Key areas for future research include:
-
Definitive Mechanism of Action Studies: Experimental validation of MurB inhibition through enzyme assays and structural biology studies is crucial to confirm the proposed mechanism.
-
Exploration of Other Biological Activities: A systematic evaluation of its anticancer and anti-inflammatory potential through in vitro and in vivo models is warranted.
-
Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the indole and thiazole rings can be explored to enhance potency, selectivity, and pharmacokinetic properties.
References
-
Stafa, D., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096. [Link]
-
Andres, C. J., et al. (2000). 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB. Bioorganic & medicinal chemistry letters, 10(8), 715–717. [Link]
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Kaur, K., & Jaitak, V. (2019). Recent development in indole derivatives as anticancer agents for breast cancer. Anti-cancer agents in medicinal chemistry, 19(8), 962–983. [Link]
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Abdellatif, K. R., et al. (2016). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 118–124. [Link]
Unveiling the Therapeutic Landscape of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel compound 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. As a Senior Application Scientist, this document is structured to offer not just a list of possibilities, but a strategic and experimentally grounded roadmap for elucidating the compound's mechanism of action. We will delve into the rationale behind target selection based on the rich pharmacology of its core chemical moieties—the indole and the thiazol-2-ylamine—and provide detailed, actionable protocols for target validation.
Introduction: Deconstructing a Privileged Scaffold
The compound 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a fascinating molecular entity that marries two "privileged scaffolds" in medicinal chemistry. The indole nucleus is a cornerstone of numerous natural products and approved pharmaceuticals, renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Similarly, the thiazol-2-ylamine core is present in a variety of biologically active molecules, contributing to activities such as kinase inhibition and antimicrobial action.[5][6][7][8]
The strategic combination of these two moieties suggests a high probability of synergistic or novel biological activities. The 5-methyl substitution on the indole ring may further enhance potency or selectivity. This guide will, therefore, focus on the most promising therapeutic areas, primarily oncology and infectious diseases, and outline a systematic approach to identifying and validating the direct molecular targets of this compound.
Primary Hypothesized Target Classes
Based on extensive analysis of structurally related compounds, we hypothesize that 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is most likely to exert its therapeutic effects through interaction with one or more of the following protein families:
-
Protein Kinases: This is the most prominent and well-documented target class for both indole and thiazole derivatives.[9][10][11] The planar, heteroaromatic nature of the compound is well-suited for insertion into the ATP-binding pocket of various kinases.
-
Microbial Enzymes: Several studies on indole-thiazole hybrids have demonstrated potent antibacterial and antifungal activity.[12][13][14] Specific enzymes in bacterial and fungal metabolic pathways are therefore plausible targets.
In-Depth Target Exploration: Oncology
The indole scaffold is a hallmark of numerous kinase inhibitors used in cancer therapy.[15][16][17] The structural resemblance of our lead compound to known kinase inhibitors warrants a focused investigation into this target family.
Potential Kinase Targets
Given the prevalence of kinase inhibition among indole derivatives, a broad-spectrum kinase screen is the logical starting point. However, based on the literature, we can prioritize the following kinase families:
-
Receptor Tyrosine Kinases (RTKs): VEGFR, EGFR, and PDGFR are frequently targeted by indole-containing compounds and are critical in tumor angiogenesis and proliferation.[2]
-
Non-Receptor Tyrosine Kinases: Src family kinases are often implicated in cancer cell migration and invasion.
-
Serine/Threonine Kinases: The PI3K/Akt/mTOR and MAPK signaling pathways are central to cell growth and survival, and kinases within these pathways (e.g., PI3Kα, Akt, MEK, ERK) are validated cancer targets.[1][9] Cyclin-dependent kinases (CDKs) and Aurora kinases, which regulate the cell cycle, are also strong candidates.[11]
Proposed Signaling Pathway Involvement
The potential interaction of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine with key oncogenic signaling pathways is depicted below.
Caption: Hypothesized Interruption of Oncogenic Signaling Pathways.
In-Depth Target Exploration: Infectious Diseases
Recent studies on 4-(indol-3-yl)thiazole-2-amines have pointed towards specific microbial targets.[12][14] This provides a strong foundation for investigating the antimicrobial potential of our 5-methylated analog.
Potential Microbial Targets
-
E. coli MurB: An enoyl-pyruvate transferase involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB would lead to cell lysis and bacterial death.
-
CYP51 (Lanosterol 14α-demethylase): A crucial enzyme in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
Experimental Validation Strategy
A multi-pronged approach is essential to definitively identify and validate the therapeutic targets of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. The following experimental workflow is recommended.
Sources
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gold-Containing Indoles as Anti-Cancer Agents that Potentiate the Cytotoxic Effects of Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Potential Modulator of the Wnt/β-Catenin Signaling Pathway
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a heterocyclic small molecule containing indole and thiazole moieties. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other indole-containing compounds suggests potential roles in modulating key cellular signaling pathways. Notably, the indole scaffold is present in various molecules known to interact with critical pathways implicated in development and disease, such as the Wnt/β-catenin signaling cascade.[1][2][3][4][5]
The Wnt/β-catenin pathway is fundamental in embryonic development, tissue homeostasis, and its dysregulation is a hallmark of numerous cancers.[1][6] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for proteasomal degradation.[7] Upon Wnt signaling activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate target gene expression.[1][6]
This document provides a detailed guide for investigating the effects of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in a cell culture setting, based on the hypothesis that it may function as an inhibitor of the Wnt/β-catenin pathway, akin to the known inhibitor IWR-1-endo.[7][8][9] The following protocols are designed to be self-validating, enabling researchers to systematically assess the compound's impact on cell viability, target protein levels, and induction of apoptosis.
I. Compound Handling and Preparation
Proper handling and preparation of small molecule compounds are critical for reproducible experimental outcomes.
1.1. Reconstitution of the Compound:
-
Solvent Selection: 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is predicted to be soluble in dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in high-purity DMSO. For example, for a compound with a molecular weight of 229.30 g/mol , dissolve 2.293 mg in 1 mL of DMSO.
-
Gently warm the vial to 37°C for 3-5 minutes to ensure complete solubilization.[8]
-
Vortex the solution thoroughly.
-
-
Aliquoting and Storage:
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[8]
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
1.2. Preparation of Working Solutions:
-
Pre-warming Media: Before adding the reconstituted compound, pre-warm the cell culture media to 37°C to prevent precipitation.[8]
-
Serial Dilutions: Prepare a series of working concentrations by performing serial dilutions of the stock solution in pre-warmed cell culture media.
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture does not exceed 0.5%, as higher concentrations can be toxic to cells.[8] Include a vehicle control (media with the same final concentration of DMSO) in all experiments.
-
Sterile Filtration: For long-term experiments, it is advisable to filter the supplemented media through a 0.2 µm low-protein binding filter.[8]
II. Experimental Protocols
The following protocols provide a framework for characterizing the biological effects of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in a chosen cancer cell line with known active Wnt/β-catenin signaling (e.g., SW480, HCT116).
Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12][13]
Materials:
-
96-well tissue culture plates
-
Selected cancer cell line
-
Complete cell culture medium
-
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11][13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11][13]
-
Compound Treatment: The following day, treat the cells with various concentrations of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of 630-690 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Analysis of β-Catenin Levels by Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[6][14][15] This protocol aims to determine if 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine treatment leads to a decrease in β-catenin levels, consistent with the inhibition of the Wnt pathway.[7]
Materials:
-
6-well tissue culture plates
-
Selected cancer cell line
-
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibody against β-catenin (and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound and a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C with gentle shaking.[14][15]
-
Wash the membrane three times with TBS-T for 15 minutes each.[14]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the β-catenin signal to the loading control.
-
Protocol 3: Measurement of Apoptosis via Caspase-3 Activity Assay
A caspase-3 activity assay can determine if the observed decrease in cell viability is due to the induction of apoptosis.[16][17][18][19][20]
Materials:
-
96-well plates (opaque-walled for luminescent or fluorescent assays)
-
Selected cancer cell line
-
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
-
Caspase-3 colorimetric, fluorometric, or luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay)[16]
-
Microplate reader capable of measuring absorbance, fluorescence, or luminescence.
Procedure (Example using a colorimetric assay):
-
Cell Treatment: Seed and treat cells with the compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After the treatment period, lyse the cells according to the kit manufacturer's instructions. This typically involves adding a supplied lysis buffer and incubating on ice.[17][19]
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17][18]
-
Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
III. Visualization of the Proposed Mechanism and Workflow
Diagram 1: Proposed Inhibition of the Wnt/β-Catenin Signaling Pathway
Caption: Proposed mechanism of Wnt/β-catenin pathway inhibition.
Diagram 2: Experimental Workflow
Caption: A generalized workflow for evaluating the compound's effects.
IV. Data Summary Table
| Experiment | Purpose | Typical Concentrations | Time Points | Expected Outcome with Wnt Inhibition |
| MTT Assay | To assess effects on cell viability and proliferation. | 0.1 - 50 µM | 24, 48, 72 hours | Dose- and time-dependent decrease in cell viability. |
| Western Blot | To measure the levels of β-catenin protein. | Effective concentrations from MTT assay (e.g., IC50) | 24 hours | Decreased levels of β-catenin. |
| Caspase-3 Assay | To determine if cell death occurs via apoptosis. | Effective concentrations from MTT assay | 24, 48 hours | Increased caspase-3 activity. |
V. Concluding Remarks
The provided application notes and protocols offer a robust framework for the initial characterization of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in a cell culture context. By systematically evaluating its effects on cell viability, the key Wnt pathway protein β-catenin, and the induction of apoptosis, researchers can gain valuable insights into its potential as a novel therapeutic agent. It is imperative to include appropriate controls in every experiment and to validate findings across multiple cell lines and experimental replicates. The hypothetical nature of the compound's mechanism of action should be considered, and further studies, such as target engagement assays, would be necessary to definitively confirm its molecular target.
References
-
Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
- Chen, B., Dodge, M. E., Tang, W., Lu, J., Ma, Z., Fan, C. W., ... & Lum, L. (2009). Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer.
- An, L., & Wang, X. (2020). Recent Development of Wnt Signaling Pathway Inhibitors for Cancer Therapeutics. Current topics in medicinal chemistry, 20(2), 115–137.
- Rao, T. P., & Kuhl, M. (2010). A simple method to assess abundance of the β-catenin signaling pool in cells.
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
- Gasparyan, A., Yeganyan, R., Ayvazyan, A., Navasardyan, N., & Melikyan, G. (2015). Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Future medicinal chemistry, 7(18), 2411–2433.
- Krstulja, M., Breljak, D., & Micek, V. (2023). Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. International journal of molecular sciences, 24(8), 6985.
-
PubMed. (2023). Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
LI-COR Biosciences. (2014, March 25). Rethinking the Traditional Western Blot with Wnt/beta‑Catenin Pathway Example [Video]. YouTube. [Link]
Sources
- 1. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Wnt Signaling Pathway Inhibitors for Cancer Therapeutics - ProQuest [proquest.com]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. stemcell.com [stemcell.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
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Application Note & Protocols for Antimicrobial Screening of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Sources
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- 2. jchemrev.com [jchemrev.com]
- 3. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies | MDPI [mdpi.com]
- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 15. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. grokipedia.com [grokipedia.com]
- 22. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
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- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Notes & Protocols: Investigating the Anticancer Activity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine on HCT-116 Cells
Abstract
This document provides a comprehensive guide for researchers investigating the anticancer potential of the novel compound 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine on the HCT-116 human colorectal carcinoma cell line. We present a strategic framework, from initial cytotoxicity screening to elucidating the mechanism of action, grounded in established scientific principles and robust experimental design. The protocols herein are detailed to ensure reproducibility and data integrity, empowering researchers to rigorously evaluate this promising molecule.
Introduction: The Rationale for Investigation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer effects. Its derivatives are known to interact with various cellular targets, such as microtubules and protein kinases, leading to the inhibition of cancer cell proliferation and survival. Similarly, the thiazole ring is a key heterocyclic motif found in a wide array of FDA-approved drugs and clinical candidates, valued for its ability to engage in diverse biological interactions.
The conjugation of these two pharmacophores into a single molecular entity, 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, presents a compelling hypothesis: the potential for synergistic or enhanced anticancer activity. HCT-116, a well-characterized human colorectal cancer cell line, serves as an excellent model for this investigation due to its robust growth characteristics and its representation of a prevalent and challenging malignancy.
This guide outlines a logical, multi-step experimental workflow designed to systematically characterize the bioactivity of this compound.
Figure 2: A hypothetical signaling pathway for apoptosis induction by the test compound.
Phase 3 & 4: Cell Cycle Analysis and Target Validation
4.1 Scientific Rationale
Many anticancer compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. Analyzing the cell cycle distribution using PI staining and flow cytometry can reveal such an effect. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in each phase of the cycle.
If cell cycle arrest is observed (e.g., an accumulation of cells in the G2/M phase), Western blotting can be used for target validation. This technique allows for the detection and quantification of specific proteins. For G2/M arrest, one would investigate key regulatory proteins like Cyclin B1 and CDK1. For apoptosis, one would probe for cleavage of PARP or Caspase-3, and changes in the expression of Bcl-2 family proteins.
4.2 Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment & Harvesting: Follow the same procedure as in the apoptosis assay (Section 3.2, steps 1-2).
-
Cell Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the pellet with PBS. c. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data will be displayed as a histogram of DNA content, showing distinct peaks for G0/G1, S, and G2/M phases.
4.3 Protocol: Western Blotting
-
Protein Extraction: Treat cells as before. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. b. Incubate with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-β-actin as a loading control). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.
Conclusion and Future Directions
This structured approach provides a robust framework for the initial characterization of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine's anticancer activity in HCT-116 cells. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can generate high-quality, interpretable data. Positive results from this workflow would justify further investigation, including in vivo efficacy studies in animal models and more detailed target identification experiments.
References
-
Title: Indole-based compounds as a new class of tubulin polymerization inhibitors Source: National Center for Biotechnology Information (PubMed) URL: [Link]
-
Title: The indole nucleus in the search for anticancer agents Source: National Center for Biotechnology Information (PubMed) URL: [Link]
-
Title: Thiazole: A privileged scaffold in anticancer drug discovery Source: National Center for Biotechnology Information (PubMed) URL: [Link]
-
Title: MTT Assay for Cell Viability and Proliferation Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Annexin V/Propidium Iodide (PI) Apoptosis Assay Source: Bio-Rad Laboratories URL: [Link]
Application Note & Protocol: Solubilization of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine for Preclinical Research
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework and detailed protocols for the effective dissolution of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a heterocyclic compound of interest in drug discovery. Due to the inherent hydrophobicity of the indole and thiazole moieties, this compound is anticipated to have low aqueous solubility. The following application note details the physicochemical rationale for solvent selection and provides step-by-step protocols for preparing stock solutions suitable for a range of in vitro and in vivo experimental models. The protocols emphasize the use of dimethyl sulfoxide (DMSO) for concentrated stock solutions and outline strategies for creating stable working dilutions and formulations for preclinical studies.
Introduction and Physicochemical Rationale
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine belongs to a class of indole-thiazole derivatives, which are widely investigated for their therapeutic potential.[1] The molecular architecture, combining a planar, aromatic indole ring system with a thiazole group, confers significant hydrophobicity. This characteristic is a primary determinant of its solubility profile, making direct dissolution in aqueous buffers challenging.
The selection of an appropriate solvent system is therefore critical and must be guided by two main principles: achieving the desired concentration and ensuring the compatibility of the solvent vehicle with the experimental system (e.g., cell culture, animal models). For many indole derivatives, a common strategy involves creating a concentrated stock solution in a water-miscible organic solvent, which can then be diluted into the final aqueous medium.[2]
Table 1: Predicted Physicochemical Properties of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃S | ChemicalBook[3] |
| Molecular Weight | 229.30 g/mol | PubChem[4] |
| XLogP3 | 3.1 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
Note: XLogP3 is a computed octanol-water partition coefficient, with values greater than 3 indicating poor aqueous solubility.
Based on these properties, dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic compounds.[5]
Solvent Selection and Formulation Strategy
The choice of solvent and the strategy for preparing working solutions are contingent on the experimental application. The following diagram illustrates a decision-making workflow for selecting an appropriate solubilization strategy.
Caption: Decision workflow for solvent selection based on the experimental model.
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution, which is the first and most critical step for most applications.
Materials:
-
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare the weighing vessel: Place a sterile microcentrifuge tube or amber glass vial on the analytical balance and tare it.
-
Weigh the compound: Carefully weigh the desired amount of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. For 1 mL of a 10 mM stock solution, you will need 2.293 mg.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vessel containing the compound. For a 10 mM solution, add 1 mL of DMSO for every 2.293 mg of compound.
-
Dissolution: Tightly cap the vessel and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes at room temperature. Visually inspect for any remaining particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. Studies have shown that many compounds are stable in DMSO for extended periods when stored properly, though the stability of this specific compound should be verified if long-term storage is required.[6]
Protocol for Preparing Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell-based experiments.
Materials:
-
10 mM stock solution of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile polypropylene tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is advisable to perform serial dilutions rather than a single large dilution.
-
Prepare an intermediate dilution: For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in the final aqueous medium (e.g., add 10 µL of 10 mM stock to 990 µL of medium).
-
Vortex immediately: Immediately after adding the DMSO stock to the aqueous medium, vortex the solution vigorously to ensure rapid and uniform dispersion.
-
Final Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[2]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous medium without the compound.
Protocol for Preparing a Formulation for In Vivo Administration
For animal studies, a simple dilution of the DMSO stock into an aqueous vehicle may lead to precipitation. Therefore, a co-solvent or surfactant-based formulation is often necessary.[7]
Materials:
-
10 mM stock solution of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in DMSO
-
Polyethylene glycol 400 (PEG-400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile polypropylene tubes
Example Formulation (adjust ratios as needed): A common vehicle for intravenous or intraperitoneal administration is a mixture of DMSO, PEG-400, Tween 80, and saline. A typical starting formulation could be:
-
5-10% DMSO
-
30-40% PEG-400
-
5% Tween 80
-
Balance with saline
Procedure:
-
Prepare the vehicle: In a sterile tube, mix the desired volumes of DMSO, PEG-400, and Tween 80. Vortex until a homogenous solution is formed.
-
Add the compound: Add the required volume of the concentrated DMSO stock solution of the compound to the vehicle mixture.
-
Vortex to dissolve: Vortex thoroughly to ensure the compound is fully dissolved in the co-solvent mixture.
-
Add saline: Slowly add the saline to the mixture while vortexing. It is crucial to add the aqueous component last and slowly to prevent precipitation.
-
Final Inspection: The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents or surfactant).
-
Administration: Administer the formulation to the animals shortly after preparation.
The following diagram outlines the general workflow for preparing solutions for both in vitro and in vivo use.
Sources
- 1. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine | C12H11N3S | CID 912884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns utilizing the novel compound 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine . Drawing upon the well-established precedent of the indole and thiazole moieties as "privileged scaffolds" in kinase inhibitor discovery, this guide outlines a strategic framework for identifying and characterizing the compound's potential inhibitory activity against protein kinases, a critical target class in oncology and inflammatory diseases.[1][2][3] We present detailed protocols for both biochemical and cell-based screening assays, data analysis methodologies, and hit validation workflows, grounded in established scientific principles to ensure robustness and reproducibility.
Scientific Rationale: The Indolylthiazole Scaffold as a Kinase-Directed Pharmacophore
The confluence of an indole nucleus and a thiazole ring creates a molecular architecture with significant potential for kinase inhibition. The indole scaffold is a cornerstone of numerous approved kinase inhibitors, capable of forming critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[4][5] Similarly, the thiazole ring is a versatile heterocycle found in various biologically active agents, including potent Aurora kinase inhibitors.[6][7]
The compound 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine combines these features, making it a compelling candidate for screening against the human kinome. The 2-aminothiazole group can act as a hinge-binder, while the indole moiety can occupy the hydrophobic pocket of the ATP-binding site, potentially conferring both potency and selectivity. Our hypothesis is that this compound acts as a Type I or Type II ATP-competitive inhibitor.[4][8] This application note will therefore focus on HTS strategies designed to interrogate this mechanism of action.
The HTS Discovery & Validation Workflow
A successful HTS campaign is a multi-stage process designed to move from a large library screen to a validated, high-confidence hit. The workflow is iterative, with decision gates at each stage to ensure that only the most promising candidates advance, thereby conserving resources.
Caption: High-level workflow for kinase inhibitor discovery.
Phase 1: Primary Screening - Biochemical Assay Protocol
The initial goal is to rapidly screen a large compound library against a kinase of interest to identify "primary hits." A robust, sensitive, and cost-effective biochemical assay is paramount. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, which offers a homogeneous "mix-and-read" format suitable for automation.[9][10]
Principle: TR-FRET Kinase Activity Assay
This assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A Europium (Eu)-labeled anti-phospho-site-specific antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore (e.g., APC) serves as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and APC-acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, generating a FRET signal. An inhibitor, such as 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Assay Development and Validation
Before initiating the full screen, the assay must be optimized and validated to ensure it can reliably distinguish hits from inactive compounds.[11]
Key Optimization Parameters:
-
Enzyme Concentration: Titrate the kinase to determine the concentration that yields a linear reaction rate and a robust signal window.
-
Substrate Concentration: Determine the Michaelis-Menten constant (Km) for the substrate and typically use a concentration at or near the Km to ensure sensitivity to competitive inhibitors.
-
ATP Concentration: Determine the Km for ATP. For screening ATP-competitive inhibitors, using an ATP concentration at its Km is a standard practice that balances signal strength with sensitivity.[8]
-
Reagent Stability & Incubation Times: Confirm that all reagents are stable under assay conditions and establish an incubation time that falls within the linear phase of the enzymatic reaction.
Assay Validation using Z'-Factor: The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[12][13] It measures the separation between the high signal (negative control, full kinase activity) and low signal (positive control, fully inhibited kinase) distributions.
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control (e.g., a known potent inhibitor)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., DMSO vehicle)
-
σ_n = standard deviation of the negative control
| Z'-Factor Value | Assay Quality | Interpretation for HTS |
| > 0.5 | Excellent | A robust assay with a large separation between controls.[14][15][16] |
| 0 to 0.5 | Marginal | The assay is acceptable but may be prone to false positives/negatives.[14][16] |
| < 0 | Unacceptable | No separation between controls; the assay is not suitable for screening.[14][16] |
Protocol: Run 16-32 replicates of both positive and negative controls on a 384-well plate to calculate a statistically significant Z'-factor. An assay with Z' ≥ 0.5 should be the goal before proceeding.
Step-by-Step Protocol: Primary HTS (384-well TR-FRET)
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (from a 10 mM DMSO stock) and library compounds into designated wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL final volume. Reserve columns for controls (DMSO for negative, a known inhibitor for positive).
-
Kinase Addition: Add 2.5 µL of 2X kinase solution (in kinase reaction buffer) to all wells.
-
Initiate Reaction: Add 2.5 µL of 2X substrate/ATP solution (in kinase reaction buffer) to all wells to start the reaction. The final volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes (or the optimized time).
-
Stop & Detect: Add 5 µL of Stop/Detection solution containing the Eu-labeled antibody and Streptavidin-APC.
-
Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio.
Phase 2: Hit Confirmation and Triage
Primary hits must undergo a rigorous confirmation process to eliminate false positives and prioritize the most promising compounds.[17][18]
Dose-Response Analysis and IC50 Determination
Primary hits are re-tested in an 8- to 10-point dose-response format to determine their potency (IC50). The IC50 is the concentration of an inhibitor required to reduce the enzymatic activity by 50%.[19][20]
Protocol:
-
Create a serial dilution series of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, typically from 100 µM down to low nM concentrations.
-
Perform the same TR-FRET assay as in the primary screen, using the different concentrations of the compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC50 value.[21][22]
Orthogonal and Counter-Screening
To build confidence in a hit, its activity should be confirmed in a secondary, orthogonal assay that uses a different detection technology.[17] This helps eliminate artifacts specific to the primary assay format (e.g., compound fluorescence). A luminescence-based assay that measures ATP depletion is an excellent choice.
Principle: As the kinase consumes ATP to phosphorylate its substrate, the amount of ATP in the well decreases. After the kinase reaction, a luciferase/luciferin reagent is added, which produces light in an ATP-dependent manner. High kinase activity results in low light (low ATP), while an effective inhibitor leads to high light (high ATP).[9]
Counter-Screen: It is also crucial to run a counter-screen against the detection system itself (e.g., luciferase) to identify compounds that directly inhibit the reporting enzyme, which would be a source of false positives.
Phase 3: Cellular Activity and Mechanism of Action
A potent biochemical inhibitor must also demonstrate activity in a more physiologically relevant cellular context.[23]
Cell-Based Target Engagement & Phosphorylation Assay
This assay measures the ability of the compound to inhibit the target kinase inside a living cell.[24]
Protocol:
-
Cell Culture: Plate a cell line known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with an activating mutation upstream of the kinase) in 384-well plates.[25][26]
-
Compound Treatment: Treat the cells with a dose-response curve of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine for 1-2 hours.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Detection: Quantify the phosphorylation of the kinase's direct downstream substrate using a sensitive immunoassay format like ELISA or an electrochemiluminescence-based method.[27]
-
Analysis: Calculate the cellular IC50 based on the reduction of substrate phosphorylation. A significant rightward shift from the biochemical IC50 may indicate issues with cell permeability or efflux.
Caption: Example PI3K/AKT pathway showing inhibition by a test compound.
Mechanism of Action: ATP Competition Assay
To confirm the hypothesized ATP-competitive mechanism, the biochemical IC50 of the compound is determined at varying concentrations of ATP.
Principle: If a compound is ATP-competitive, its apparent IC50 will increase as the concentration of ATP increases, because more ATP is present to outcompete the inhibitor for the binding site.[8][28][29]
Protocol:
-
Perform the biochemical kinase assay as described in the dose-response section.
-
Run parallel experiments with ATP concentrations set at 0.5x Km, 1x Km, 5x Km, and 10x Km.
-
Determine the IC50 value for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine at each ATP concentration.
-
A rightward shift in the IC50 curve with increasing ATP concentration provides strong evidence for an ATP-competitive binding mode.
Conclusion and Future Directions
This application note provides a robust, field-proven framework for the high-throughput screening of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine as a potential kinase inhibitor. By following a phased approach from primary biochemical screening to cellular validation and mechanistic studies, researchers can efficiently identify and characterize the compound's activity. Positive results from this workflow would establish a strong foundation for a lead optimization program, including the synthesis of analogues to build a structure-activity relationship (SAR) and further profiling against a broader panel of kinases to determine selectivity.
References
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
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GraphPad Prism. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
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Towards Data Science. (2021). Drug dose-response data analysis. [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]
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Mountford, S. J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. [Link]
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ElectronicsAndBooks. (n.d.). High-Throughput Screening for Kinase Inhibitors. [Link]
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ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). [Link]
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PubMed Central. (n.d.). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. [Link]
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PubMed Central. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]
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PubMed Central. (n.d.). Protein Kinase Signalling Networks in Cancer. [Link]
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MDPI. (n.d.). Targeting RTK Signaling Pathways in Cancer. [Link]
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Sygnature Discovery. (n.d.). High Throughput Drug Screening. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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PubMed Central. (n.d.). Kinases and Cancer. [Link]
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International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
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ResearchGate. (n.d.). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. [Link]
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PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]
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biomed.cas.cz. (n.d.). Fluorescence Competition Assay for the Assessment of ATP Binding to an Isolated Domain of Na , K -ATPase. [Link]
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MDPI. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. [Link]
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MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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PubChem. (n.d.). 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. [Link]
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Application Note: Probing Cellular Apoptosis and Signaling Pathways with 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine using Multiparametric Flow Cytometry
Introduction
The intersection of medicinal chemistry and cell biology continually yields novel compounds with therapeutic potential. Among these, heterocyclic structures incorporating both indole and thiazole moieties have garnered significant interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine belongs to this promising class of molecules. Characterizing the cellular and molecular impact of such novel compounds is a critical step in the drug discovery pipeline.[4]
Flow cytometry is a powerful, high-throughput technology that enables the rapid analysis of multiple physical and chemical characteristics of single cells.[5] Its utility in drug discovery is well-established, providing quantitative data on cytotoxicity, cell cycle progression, and the modulation of intracellular signaling pathways.[4][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of multiparametric flow cytometry to elucidate the pro-apoptotic mechanism of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in a cancer cell model. We present detailed, field-proven protocols for assessing apoptosis via Annexin V/Propidium Iodide (PI) staining and for measuring the phosphorylation status of key intracellular signaling proteins.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt Survival Pathway
Many indole-thiazole derivatives exert their anticancer effects by inducing apoptosis.[7][8][9] A common mechanism for apoptosis induction involves the inhibition of pro-survival signaling pathways that are frequently hyperactive in cancer cells.[10] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival.[11][12] Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[11][13] We hypothesize that 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine may inhibit the PI3K/Akt pathway, leading to a decrease in the phosphorylation of Akt (p-Akt). This inhibition would disrupt downstream survival signals, ultimately tipping the cellular balance towards apoptosis.
Figure 1: Hypothesized inhibition of the PI3K/Akt signaling pathway by the compound.
Experimental Design and Workflow
A robust analysis requires a systematic approach, from cell culture to data interpretation. The general workflow involves treating a cancer cell line (e.g., Jurkat, HeLa) with varying concentrations of the compound, followed by staining for markers of apoptosis and intracellular signaling proteins. Each step must be carefully controlled to ensure data integrity.
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Application Notes and Protocols: Exploring the Potential of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Therapeutic Innovation
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity often yields compounds with novel biological activities and improved therapeutic potential. The compound 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine represents a strategic amalgamation of the indole and 2-aminothiazole scaffolds. Both moieties are considered "privileged structures" in drug discovery, known to interact with a wide array of biological targets.[1][2][3][4] The indole nucleus is a cornerstone in numerous natural products and approved drugs, exhibiting a broad spectrum of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Similarly, the 2-aminothiazole ring is a key component in many biologically active compounds, recognized for its diverse therapeutic applications.[1][2][3][6][7]
This application note provides a comprehensive guide for researchers and drug development professionals on the potential applications of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. Based on the rich pharmacology of its constituent scaffolds, we will explore its potential as a kinase inhibitor for neurodegenerative diseases and cancer, as well as its promise as a novel antimicrobial agent. Detailed protocols for preliminary screening and validation are provided to facilitate the investigation of this compelling molecule.
Scientific Rationale: Targeting Key Pathological Pathways
The unique structural architecture of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine suggests several plausible mechanisms of action and therapeutic applications. The indole ring, particularly when substituted at the 3-position, is a common feature in inhibitors of protein kinases, enzymes that play a critical role in cellular signaling and are often dysregulated in diseases like cancer and Alzheimer's disease.[4][8][9] The 2-aminothiazole moiety can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common strategy for achieving potent and selective inhibition.
Furthermore, indole-thiazole hybrids have demonstrated significant antimicrobial activity.[5][10] These compounds can disrupt bacterial cell wall synthesis, inhibit biofilm formation, or interfere with other essential microbial processes.[5][10] The combination of the indole and 2-aminothiazole motifs in 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine may lead to synergistic or novel antimicrobial properties.
Potential Therapeutic Application 1: Kinase Inhibition in Neurodegenerative Diseases and Oncology
A primary and highly promising application of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is in the discovery of novel kinase inhibitors. Several kinases are implicated in the pathology of both neurodegenerative disorders and cancer, including Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).[11][12][13][14][15][16]
Target Rationale: GSK-3 and CDKs
-
Glycogen Synthase Kinase 3 (GSK-3): This serine/threonine kinase is a key player in a multitude of cellular processes.[11][12] Its dysregulation is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, as well as to mood disorders and cancer progression.[11][12][13] The indole scaffold is a known component of many GSK-3 inhibitors.[9]
-
Cyclin-Dependent Kinases (CDKs): This family of kinases regulates the cell cycle, and their aberrant activity is a fundamental characteristic of cancer.[15][16][17] More recently, CDKs, particularly CDK5, have been implicated in neuronal death and the pathology of neurodegenerative diseases. The 2-aminothiazole scaffold is a common feature in many potent CDK inhibitors.[15][17][18]
Experimental Workflow for Kinase Inhibitor Profiling
The following workflow outlines the key steps to assess the potential of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine as a kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor evaluation.
Detailed Protocol: In Vitro GSK-3β Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a common method for measuring the inhibition of GSK-3β activity.
Materials:
-
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (test compound)
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in 100% DMSO. Create a dilution series of the compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of the microplate.
-
Add 10 µL of a solution containing the GSK-3β enzyme and the substrate peptide in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Reaction: Add 10 µL of ATP solution in kinase buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for GSK-3β.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Self-Validation and Controls:
-
Positive Control: A known GSK-3β inhibitor (e.g., CHIR-99021) should be included to validate assay performance.
-
Negative Control: Wells containing only the vehicle (DMSO) to determine 0% inhibition.
-
No Enzyme Control: Wells without the GSK-3β enzyme to determine background signal.
Potential Therapeutic Application 2: Antimicrobial Agent
The prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The indole-thiazole scaffold has shown promise in this area.[5][10]
Target Rationale: Bacterial Cell Division and Biofilm Formation
-
Bacterial Cell Division: Compounds that interfere with essential proteins involved in bacterial cell division, such as FtsZ, are attractive targets for new antibiotics.
-
Biofilm Formation: Many chronic infections are associated with the formation of bacterial biofilms, which are inherently more resistant to conventional antibiotics. Compounds that inhibit biofilm formation or disrupt existing biofilms are of significant interest.
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for evaluating antimicrobial potential.
Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in CAMHB in the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound.
-
Controls:
-
Growth Control: Wells with CAMHB and bacterial inoculum only.
-
Sterility Control: Wells with CAMHB only.
-
Positive Control: A known antibiotic (e.g., ampicillin, ciprofloxacin).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. The addition of a viability dye like resazurin can aid in the determination.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Kinase Inhibition Profile of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
| Kinase | IC₅₀ (nM) |
| GSK-3β | 50 |
| CDK5/p25 | 120 |
| CDK2/CycA | 250 |
| PIM1 | >10,000 |
| SRC | >10,000 |
Table 2: Hypothetical Antimicrobial Activity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus (ATCC 29213) | 4 | 8 |
| E. coli (ATCC 25922) | 16 | >64 |
| MRSA (Clinical Isolate) | 8 | 16 |
Conclusion and Future Directions
The molecule 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine holds considerable promise as a versatile scaffold for drug discovery. Its structural components suggest a strong potential for kinase inhibition and antimicrobial activity. The protocols outlined in this application note provide a robust framework for the initial exploration of its biological properties. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in-depth mechanistic studies to elucidate its mode of action. The investigation of this and related compounds could lead to the development of novel therapeutics for a range of challenging diseases.
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Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]
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Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. PubMed Central. [Link]
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Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. PubMed Central. [Link]
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Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. NIH. [Link]
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4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PubMed Central. [Link]
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Synthesis of New Thiazolidinones and Thiazoles in Indole Series. R Discovery. [Link]
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Design, Synthesis and Biological Evaluation of Thiazole- And Indole-Based Derivatives for the Treatment of Type II Diabetes. PubMed. [Link]
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New design scaffold for potential GSK-3 inhibition. ResearchGate. [Link]
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4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. [Link]
-
4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. PubChem. [Link]
-
Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PubMed Central. [Link]
-
4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. [Link]
-
Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
-
Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. MDPI. [Link]
-
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Synthesis and pharmacological properties of N-[4-[4-(1H-indol-3-yl) piperidinoalkyl]-2-thiazolyl]alkanesulfonamides as novel antiallergic agents. PubMed. [Link]
-
Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. NIH. [Link]
-
Design, Synthesis, and Molecular Docking of Paracyclophanyl-Thiazole Hybrids as Novel CDK1 Inhibitors and Apoptosis Inducing Anti-Melanoma Agents. MDPI. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. NIH. [Link]
-
Novel Azine Linked Hybrids of 2-Indolinone and Thiazolodinone Scaffolds as CDK2 Inhibitors with Potential Anticancer Activity: In Silico Design, Synthesis, Biological, Molecular Dynamics and Binding Free Energy Studies. PubMed. [Link]
-
Discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as potent PIM inhibitors. PubMed. [Link]
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Synthesis and Biological Activity of New[1][3]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Chemistry of Heterocyclic Compounds. [Link]
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Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and similar heterocyclic compounds in Dimethyl Sulfoxide (DMSO). While DMSO is a powerful and widely used aprotic solvent, its effectiveness can be hindered by the physicochemical properties of the solute.[1][2] This document provides a series of troubleshooting steps, detailed protocols, and scientific explanations to systematically address and overcome these solubility issues, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine will not dissolve in DMSO at my desired concentration. What are the immediate steps I should take?
A1: Initial dissolution failure is a common issue, often resolved by applying low-energy physical methods to overcome the activation energy barrier of dissolution. The key is to introduce energy into the system without chemically compromising the compound.
Causality: For a solid to dissolve, energy must be supplied to break the crystal lattice forces of the solute and to disrupt the intermolecular forces of the solvent.[3] For complex organic molecules, the crystal lattice energy can be substantial. Methods like vortexing, gentle heating, and sonication provide the necessary energy to facilitate this process.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for dissolution.
Recommended Protocol: Standard Dissolution Enhancement
-
Preparation: To a sterile, appropriate-sized vial (e.g., glass HPLC vial), add the accurately weighed 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Mechanical Agitation: Securely cap the vial and vortex vigorously for 5-10 minutes.[1]
-
Thermal Assistance (Optional but Recommended): Place the vial in a water bath pre-heated to 30-40°C for 15-20 minutes. Intermittently vortex the sample. Caution: Verify the thermal stability of your compound before heating. While many compounds are stable, heat can degrade sensitive molecules.[1][4]
-
Sonication: If solids persist, place the vial in a bath sonicator for 10-30 minutes.[5][6] The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that breaks apart solute aggregates, significantly enhancing dissolution.[7][8][9]
-
Final Inspection: After the procedure, allow the solution to return to room temperature. A successful dissolution will result in a clear solution with no visible particulates.
| Method | Rationale | Key Consideration |
| Vortexing | Provides kinetic energy to increase interaction between solute and solvent molecules. | Ensure the vial is capped tightly to prevent aerosolization and solvent evaporation. |
| Gentle Warming | Increases the kinetic energy of the system, and for most solids, solubility is endothermic, meaning it increases with temperature.[3][10] | Do not exceed 40°C without prior knowledge of the compound's thermal stability. Overheating can lead to degradation.[11][12][13] |
| Sonication | Utilizes acoustic energy and cavitation to physically break down solid aggregates and enhance solvent penetration.[9][14] | May cause a modest increase in bulk temperature.[8] Use a water bath sonicator to dissipate heat. |
Q2: I've tried the initial steps, but solubility is still poor. What underlying factors could be causing this issue?
A2: Persistent solubility problems often stem from the physicochemical properties of the compound or the quality of the solvent.
-
Compound Crystallinity (Polymorphism): The solid-state form of your compound is critical. A compound can exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are typically higher in energy and dissolve more readily than highly stable, lower-energy crystalline forms.[8] It is possible that the batch of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine you are using is in a particularly stable, and thus less soluble, crystalline state.[8]
-
Solvent Quality (Water Contamination): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can dramatically decrease the solubility of hydrophobic compounds in DMSO.[7][8] This is because water disrupts the solvent cavity formation necessary for dissolution.[7] Always use a fresh, anhydrous grade of DMSO from a sealed bottle and minimize its exposure to air.
-
Compound Purity and Degradation: Impurities in the compound powder can sometimes inhibit dissolution. Furthermore, some compounds can degrade in DMSO over time, especially if stored at room temperature or exposed to light, potentially forming less soluble byproducts.[15][16]
Q3: My compound still won't dissolve. What advanced strategies can I employ?
A3: When standard methods fail, the next step is to modify the solvent system itself by using a co-solvent. A co-solvent is a secondary solvent that is miscible with the primary solvent and can help solubilize the compound.
Causality: Co-solvents work by altering the overall polarity and hydrogen-bonding characteristics of the solvent mixture, creating a more favorable environment for the solute.[17] For a compound like 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, which has both polar (amine, indole N-H) and non-polar (aromatic rings) regions, a co-solvent can bridge these different polarity requirements.
Recommended Co-solvents:
| Co-Solvent | Class | Typical Starting Ratio (Co-Solvent:DMSO) | Notes & Cautions |
| N-Methyl-2-pyrrolidone (NMP) | Dipolar Aprotic | 1:4 | Strong solubilizing agent. May have its own biological effects; ensure proper controls.[15] |
| Polyethylene Glycol 400 (PEG400) | Protic | 1:3 | Often used in formulations for in vivo studies. Can increase viscosity.[15][18] |
| Ethanol | Protic | 1:9 to 1:4 | Use absolute ethanol to avoid introducing water. Can be effective but may be too polar for some compounds. |
| Dimethylformamide (DMF) | Dipolar Aprotic | 1:4 | Similar to DMSO but with different properties. Handle with care due to toxicity.[6] |
Protocol: Co-Solvent Testing
-
Perform small-scale solubility tests with the suggested co-solvent mixtures.
-
Prepare the co-solvent:DMSO mixture first.
-
Add the compound to the pre-mixed solvent system.
-
Apply the standard dissolution enhancement protocol (vortex, warm, sonicate) as described in A1.
-
Crucial Consideration: When using a co-solvent, you must ensure the final concentration of both solvents is compatible with your downstream assay (e.g., non-toxic to cells). Always run a vehicle control containing the identical co-solvent:DMSO mixture.[1]
Q4: Success! The compound is dissolved in 100% DMSO. But it precipitated immediately when I diluted it into my aqueous cell culture medium. How can I prevent this?
A4: This is a very common and critical problem known as "antisolvent precipitation." Your compound is soluble in the organic solvent (DMSO) but insoluble in the aqueous buffer (the antisolvent).[5] The rapid change in solvent environment upon direct dilution causes the compound to crash out of solution.
Causality: The thermodynamic stability of the dissolved compound is drastically reduced when the highly polar, protic environment of water becomes dominant. To prevent this, the dilution must be performed in a way that allows for a more gradual transition of the solvent environment.
Workflow for Preventing Precipitation
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- 7. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
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Stability issues with 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in solution
Technical Support Center
Topic: Stability Issues and Troubleshooting for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in Solution Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Introduction: Navigating the Nuances of an Indolylthiazole Scaffold
Welcome to the technical support guide for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This molecule belongs to a class of compounds built upon the indole scaffold, which is a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1] However, the very electronic properties that make the indole ring so versatile—its electron-rich nature—also render it susceptible to chemical degradation.[1][2] This guide is designed to provide you with the expertise and field-proven insights needed to anticipate, troubleshoot, and mitigate stability issues, ensuring the integrity and reproducibility of your experimental results.
This document moves beyond a simple list of steps, explaining the causal chemistry behind each recommendation. We will explore the primary degradation pathways—oxidation, photodegradation, and pH-mediated hydrolysis—and provide robust protocols to diagnose and prevent them.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in solution?
The core structure combines two heterocyclic systems: an indole and a 2-aminothiazole. Each presents unique stability challenges. The primary concerns are:
-
Oxidation: The electron-rich indole ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or reactive oxygen species in your medium. This often manifests as a visible color change in the solution (e.g., turning yellow, pink, or brown).
-
Photodegradation: Indole derivatives are notoriously sensitive to light, particularly in the UV spectrum.[3] Exposure to ambient lab lighting or sunlight can induce photoionization and subsequent degradation, forming radical ions and other photoproducts.[3]
-
pH-Dependent Hydrolysis: Both the indole and thiazole moieties can exhibit pH-dependent instability. While the indole ring is generally more stable at neutral to basic pH, certain 2-aminothiazole derivatives have shown marked instability in specific solvents like DMSO, and other thiazole compounds degrade significantly under acidic conditions.[4][5][6]
Q2: I've noticed my stock solution in DMSO is changing color and giving inconsistent results. What's happening?
While DMSO is an excellent solvent for initial solubilization, it is not always inert. Some 2-aminothiazole compounds have been documented to undergo chemical decomposition in DMSO at room temperature, leading to the formation of various artifacts.[5] The color change is likely a combination of this potential solvent-mediated reaction and the oxidation of the indole ring.
Recommendation: Use DMSO for preparing high-concentration primary stocks, but store them at -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to ambient conditions. For working solutions, prepare them fresh for each experiment by diluting the primary stock into your aqueous experimental buffer. If your assay is sensitive to DMSO, consider ethanol or acetonitrile as alternative solvents, pending solubility checks.
Q3: What are the ideal storage conditions for solutions of this compound?
To maximize the shelf-life of your solutions and ensure experimental reproducibility, adhere to the following storage protocol:
-
Temperature: Store all stock solutions at -20°C for short-term storage (days) or, ideally, at -80°C for long-term storage (weeks to months).
-
Light: Protect all solutions from light at all times. Use amber vials or wrap clear vials in aluminum foil.
-
Atmosphere: For maximum stability, particularly if oxidation is a concern, consider aliquoting solutions under an inert gas (argon or nitrogen) before sealing and freezing.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated warming and cooling of the entire stock, which introduces moisture and accelerates degradation.
Section 2: Troubleshooting Guide for Experimental Inconsistency
Inconsistent data is a primary indicator of compound instability. This workflow will help you diagnose the root cause.
Caption: Troubleshooting workflow for stability issues.
Problem: My analytical chromatogram (HPLC/LC-MS) shows new peaks appearing over time.
Causality: The appearance of new, unidentified peaks is direct evidence of degradation. The characteristics of these peaks can provide clues to the degradation pathway. To systematically identify the cause, a Forced Degradation Study is the authoritative method.[7][8] This involves intentionally stressing the compound under various conditions to predict its degradation pathways.
Experimental Protocol: Forced Degradation Study
This protocol is a self-validating system to determine the intrinsic stability of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. The goal is to achieve 5-20% degradation, as excessive stress can produce irrelevant secondary degradants.[8][9]
1. Preparation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).[9]
-
Prepare control samples stored in the dark at 4°C for comparison.
2. Stress Conditions (run in parallel):
-
Acid Hydrolysis:
-
Mix the compound solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl.
-
Incubate at 60°C.
-
Sample at time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix the compound solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
-
Incubate at 60°C.
-
Sample at time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the compound solution with a stock of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Sample at time points (e.g., 2, 8, 24 hours).
-
-
Thermal Degradation:
-
Place the compound solution in a calibrated oven at 70°C, protected from light.
-
Sample at time points (e.g., 1, 3, 7 days).
-
-
Photostability:
-
Expose the compound solution to a photostability chamber with a light source providing combined UV and visible light (per ICH Q1B guidelines).[9]
-
Place a control sample wrapped in aluminum foil in the same chamber.
-
Sample at defined intervals of light exposure.
-
3. Analysis:
-
Analyze all stressed, neutralized, and control samples by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended to obtain mass information on the new peaks, which is crucial for identifying degradants.[10]
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Instability Source |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2-24 hours | Thiazole ring, amine group |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2-24 hours | Potential amide/ester linkages (if present) |
| Oxidation | 3% H₂O₂ | Room Temp | 2-24 hours | Indole ring (primary target) |
| Thermal | None (in solution) | 70°C | 1-7 days | General molecular stability |
| Photolytic | ICH Q1B Light | Per Guideline | Per Guideline | Indole ring (primary target) |
Interpreting the Results
By comparing the chromatograms from the stressed samples to the control, you can definitively identify the conditions under which the compound is unstable. For example, if significant degradation occurs only in the H₂O₂ and light-exposed samples, oxidation and photolysis are your primary concerns.
Caption: Potential degradation pathways of the molecule.
References
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PubChem. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. [Link]
-
Iannelli, P., et al. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Pharmaceuticals. [Link]
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Klein, R., et al. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. [Link]
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de Oliveira, D. N., et al. (2022). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Chen, X., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control. [Link]
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Hessen, E. T., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
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Montanaro, S., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. [Link]
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Gasparyan, G., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules. [Link]
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Woinska, M., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]
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Ashar, K., & Pagi, K. (2016). Forced Degradation Studies. MedCrave online. [Link]
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ResearchGate. Thermal degradation rates of different amines. [Link]
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ResearchGate. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. [Link]
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Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry. [Link]
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Ali, I., et al. (2024). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. Preprints.org. [Link]
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Wakabayashi, K., et al. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]
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Sharma, V., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Oriental Journal of Chemistry. [Link]
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Jorgensen, L., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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Mondal, A., & Jana, G. K. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. [Link]
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Capuano, E., & Fogliano, V. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Molecules. [Link]
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Svatunek, D., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. [Link]
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ResearchGate. Thiazoles and their Benzo Derivatives. [Link]
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Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
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PubChem. 4,5-dihydro-2-thiazolamine. [Link]
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Lu, F., et al. (2021). Reduction of the Heterocyclic Amines in Grilled Beef Patties through the Combination of Thermal Food Processing Techniques without Destroying the Grilling Quality Characteristics. Foods. [Link]
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Sonawane, P., & Gide, P. (2019). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]
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Chemsrc. 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE | CAS#:22258-56-6. [Link]
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Desai, N., et al. (2012). Synthesis and biological evaluation of some substituted amino thiazole derivatives. [Link]
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Borcea, A. M., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Yousaf, H., et al. (2017). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]
-
Adams, A., et al. (2011). Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches. ResearchGate. [Link]
-
PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. [Link]
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AA Blocks. 2228632-13-9 | 4-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-amine. [Link]
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Gasparyan, G., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. National Center for Biotechnology Information. [Link]
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Svátek, E., & Reichelt, J. (1969). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Die Pharmazie. [Link]
-
Wang, S., et al. (2024). Efficient degradation of tylosin by Kurthia gibsonii TYL-A1: performance, pathway, and genomics study. Journal of Hazardous Materials. [Link]
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Optimizing reaction conditions for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine synthesis
Technical Support Center: Synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Welcome to the technical support center for the synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The synthesis of this valuable heterocyclic scaffold, while straightforward in principle, presents nuances that require careful control of reaction parameters.
The primary and most robust method for constructing this molecule is the Hantzsch Thiazole Synthesis , a classic condensation reaction between an α-haloketone and a thioamide.[1][2][3] In this specific case, the key precursors are 3-(2-haloacetyl)-5-methyl-1H-indole and thiourea . This guide will walk you through potential challenges and frequently asked questions related to this synthesis, ensuring a self-validating and reproducible workflow.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis and a validated solution.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yield is the most frequent issue and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Cause 1: Suboptimal Reaction Temperature: The Hantzsch synthesis requires sufficient thermal energy to overcome its activation barrier.[4] Room temperature reactions are often sluggish and incomplete.
-
Solution: Ensure the reaction mixture is heated to the reflux temperature of the chosen solvent (e.g., 65°C for methanol, ~78°C for ethanol). Monitor the internal reaction temperature if possible. For thermally sensitive substrates, a moderate temperature of 55-60°C for a longer duration may be optimal.[5]
-
-
Cause 2: Incorrect Solvent Choice: The polarity and protic nature of the solvent are critical for solvating the intermediates and facilitating the cyclization and dehydration steps.[4]
-
Solution: Alcohols such as ethanol or methanol are the standard and most reliable solvents for this reaction.[1][5] An ethanol/water (1:1) mixture has been shown to improve yields in some Hantzsch syntheses by enhancing the solubility of inorganic reagents and intermediates.[4] Avoid aprotic solvents like THF or DCM unless specific literature suggests their use for your particular substrate.
-
-
Cause 3: Purity of Starting Materials: The α-haloketone, 3-(2-haloacetyl)-5-methyl-1H-indole, is a lachrymator and can be unstable. Impurities or degradation can significantly inhibit the reaction.
-
Solution: Use freshly prepared or purified 3-(2-haloacetyl)-5-methyl-1H-indole. If its purity is questionable, consider purification by recrystallization or flash chromatography before use. Ensure the thiourea is dry and of high purity.
-
-
Cause 4: Inefficient Workup and Product Isolation: The product can be lost during the workup if precipitation is incomplete or if the wrong pH is used.
-
Solution: After the reaction is complete, cool the mixture to room temperature before pouring it into a cold, dilute basic solution (e.g., 5% Na2CO3 or NH4OH).[1][6] This neutralizes the hydrohalic acid (HBr or HCl) formed during the reaction, which protonates the product, making it water-soluble. Basification ensures the free amine precipitates fully. Stir the slurry for 15-30 minutes in an ice bath to maximize precipitation before filtration.
-
Q2: My TLC analysis shows multiple spots, including one very close to my product. What are the likely impurities?
A2: The formation of side products is a clear indicator that reaction conditions need refinement.
-
Side Product 1: Unreacted Starting Material: The most common "impurity."
-
Solution: Increase the reaction time or temperature. Check the stoichiometry; a slight excess (1.2-1.5 equivalents) of thiourea can help drive the reaction to completion.[4]
-
-
Side Product 2: Isomeric Iminothiazoline: The Hantzsch synthesis can potentially yield a 3-substituted 2-imino-2,3-dihydrothiazole isomer.
-
Causality: The formation of this isomer is favored under strongly acidic conditions. The desired 2-aminothiazole is the thermodynamically favored product and is typically formed in neutral solvents like ethanol.[4]
-
Solution: Avoid adding any acid catalysts. The reaction generates its own acidic byproduct (HX), which is sufficient. Running the reaction in a neutral alcohol medium should selectively yield the 2-amino isomer.
-
-
Side Product 3: Indole-Related Degradation: The indole nucleus can be sensitive to harsh conditions. Prolonged heating in a strongly acidic medium can lead to dimerization or polymerization.
-
Solution: Do not let the reaction run for an excessive amount of time. Monitor progress by TLC and stop the reaction once the starting ketone has been consumed. The basic workup procedure helps to neutralize the acid promptly, preventing post-reaction degradation.
-
Q3: The reaction seems to stop before all the starting material is consumed. What should I investigate?
A3: A stalled reaction points to an issue with reagents, stoichiometry, or energy input.
-
Check 1: Reagent Stoichiometry and Quality: As mentioned, the α-haloketone can degrade over time.
-
Solution: Confirm the molar equivalents of your reagents. Use a fresh batch of 3-(2-haloacetyl)-5-methyl-1H-indole. It is also good practice to use a slight excess of thiourea.
-
-
Check 2: Inefficient Heating/Stirring: A non-homogenous mixture due to poor stirring or a hot plate that is not maintaining temperature can cause the reaction to stall.
-
Solution: Use a magnetic stir bar of appropriate size to ensure vigorous stirring. Use an oil bath for uniform heating and verify the temperature with an external thermometer.
-
-
Check 3: Premature Product Precipitation: In some solvent systems, the product hydrohalide salt may precipitate from the hot reaction mixture, effectively halting the reaction.
-
Solution: If you observe significant solid crashing out during the heating phase, try a more polar solvent or a larger volume of the current solvent to maintain homogeneity.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this Hantzsch synthesis?
A1: The reaction proceeds through a well-established multi-step pathway involving S-alkylation, intramolecular cyclization, and dehydration.[1][2]
-
Nucleophilic Attack (S-Alkylation): The sulfur atom of thiourea, being a soft nucleophile, attacks the α-carbon of the 3-(2-haloacetyl)-5-methyl-1H-indole, displacing the halide ion in an SN2 reaction. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The terminal amino group of the intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate, a thiazoline derivative.
-
Dehydration: The hydroxyl group on the thiazoline intermediate is protonated, and a molecule of water is eliminated (dehydration) to form the stable, aromatic thiazole ring.
dot
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Q2: How do I prepare the starting material, 3-(2-chloroacetyl)-5-methyl-1H-indole?
A2: This key intermediate is typically synthesized via a Friedel-Crafts acylation of 5-methylindole.
-
Protocol: In a flask protected from moisture, dissolve 5-methylindole (1 eq.) in a suitable anhydrous solvent (e.g., toluene or pyridine). Cool the solution in an ice bath (0-5°C).[5] Add chloroacetyl chloride (1.1-1.2 eq.) dropwise while maintaining the low temperature. After the addition, allow the reaction to stir at room temperature for a few hours until TLC indicates completion. The reaction is then quenched with water or ice, and the product is isolated by filtration or extraction.[5]
Q3: Are there greener or more rapid methods available for this synthesis?
A3: Yes, modern synthetic methods offer significant advantages.
-
Microwave-Assisted Synthesis: This is a highly effective alternative. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating.[3][7] The reaction is typically run in a sealed microwave vessel using ethanol as the solvent.[4]
-
One-Pot Procedures: To avoid handling the lachrymatory α-haloketone, one-pot syntheses have been developed. These methods involve the in-situ halogenation of 3-acetyl-5-methyl-1H-indole using reagents like N-bromosuccinimide (NBS) or iodine, followed by the addition of thiourea in the same pot.[6][8][9]
Data & Protocols
Optimized Reaction Condition Summary
The following table summarizes typical conditions for optimizing the synthesis, compiled from various literature reports on analogous Hantzsch syntheses.
| Parameter | Conventional Method | Microwave Method | Key Consideration |
| Solvent | Ethanol or Methanol[1][5] | Ethanol[4] | Ensures good solubility of reactants. |
| Temperature | Reflux (65-80°C)[4] | 100-120°C[7] | Higher temp reduces reaction time. |
| Time | 30 min - 4 hours[4][10] | 10 - 15 min[7] | Monitor by TLC to avoid degradation. |
| Thiourea (eq.) | 1.2 - 1.5[1][4] | 1.1 - 1.2 | A slight excess drives the reaction. |
| Typical Yield | 65 - 85% | 80 - 95%[7] | Method-dependent. |
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
dot
Caption: Figure 2: Troubleshooting Workflow
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-(2-bromoacetyl)-5-methyl-1H-indole (1.0 eq.) and thiourea (1.5 eq.).[4]
-
Solvent Addition: Add absolute ethanol (approx. 10-15 mL per mmol of the ketone).[1]
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase). The reaction is typically complete within 2-4 hours.[1]
-
Workup: Once the starting ketone is consumed, remove the flask from heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing cold 5% aqueous sodium carbonate solution (approx. 20 mL per mmol of ketone).[1]
-
Isolation: Stir the resulting slurry in an ice bath for 30 minutes. Collect the pale yellow precipitate by vacuum filtration through a Büchner funnel.
-
Washing & Drying: Wash the filter cake thoroughly with cold water to remove any inorganic salts. Allow the solid to air-dry or dry in a vacuum oven at a low temperature (~40-50°C) to a constant weight. The crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Microwave-Assisted Synthesis
-
Reactant Setup: In a 10 mL microwave reactor vessel, combine 3-(2-bromoacetyl)-5-methyl-1H-indole (1.0 eq.), thiourea (1.2 eq.), and ethanol (5 mL).[7]
-
Reaction: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 120°C for 10-15 minutes (power setting ~100 W).
-
Workup & Isolation: After the reaction, cool the vessel to room temperature. Follow the same workup and isolation procedure (steps 4-6) as described in the conventional protocol.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
NeuroQuantology. (2022). Analyzing and creating compounds of amino thiazole. Available from: [Link]
-
ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]
-
Patil, S., et al. (2018). Optimization of the reaction conditions for the synthesis of 4a. ResearchGate. Available from: [Link]
-
Stankova, I., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 136. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of - JOCPR. Available from: [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9497-9510. Available from: [Link]
-
ResearchGate. Synthesis of 2-aminothiazole derivatives. Available from: [Link]
-
Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]
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- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
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- 10. neuroquantology.com [neuroquantology.com]
Technical Support Center: Crystallization of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Introduction: Welcome to the technical support guide for the crystallization of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This molecule, featuring a substituted indole core linked to an aminothiazole moiety, presents unique crystallization challenges and opportunities due to its potential for hydrogen bonding, π-stacking, and varied solubility characteristics. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental hurdles. It provides not just protocols, but the underlying scientific rationale to empower you to make informed decisions and successfully isolate high-quality single crystals.
Given the specific nature of this compound, it is crucial to recognize that no single "magic bullet" protocol exists.[1] The first and most critical step is always a thorough solvent screening to determine the ideal solubility profile. This guide will equip you with the foundational knowledge and troubleshooting frameworks to build upon those initial findings.
Part 1: Foundational Knowledge & Physicochemical Profile
Understanding the inherent properties of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is the first step in designing a successful crystallization strategy. The structure contains multiple hydrogen bond donors (indole N-H, amine -NH2) and acceptors (thiazole N), as well as an aromatic system capable of π-π interactions. These features heavily influence solvent selection and crystal packing.[1][2]
Table 1: Physicochemical Properties of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
| Property | Value / Observation | Source |
| CAS Number | 50825-17-7 | [3] |
| Molecular Formula | C₁₂H₁₁N₃S | [3] |
| Molecular Weight | 229.30 g/mol | [4] |
| Structural Features | Indole Ring, Thiazole Ring, Primary Amine, Methyl Group | - |
| Predicted Solubility | Likely soluble in polar organic solvents like alcohols, acetone, and DMF due to hydrogen bonding capabilities. Poorly soluble in nonpolar solvents like hexanes and likely water.[5][6] | - |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during crystallization experiments in a direct question-and-answer format.
Q1: My solution is clear and no crystals have formed after cooling. What should I do?
This is the most frequent challenge and typically indicates that the solution is not sufficiently supersaturated. Supersaturation is the essential driving force for crystallization.[7] Before resorting to a different solvent system, several techniques can be employed to induce crystallization.
Causality: Crystals require a nucleation event to begin forming. This can be a spontaneous arrangement of molecules or it can be initiated by an external energy source or surface. If the solution is stable, it may remain in a clear, supersaturated state indefinitely.
Troubleshooting Workflow:
Caption: Workflow for inducing crystallization.
Recommended Actions:
-
Scratching: Vigorously scratch the inside of the flask below the solvent line with a glass rod. This can provide energy for nucleation and create microscopic glass fragments that serve as nucleation sites.[8][9]
-
Seeding: If you have a small amount of the solid material, add a single, tiny crystal (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[8][10]
-
Concentrate the Solution: If seeding fails, your solution may be too dilute. Gently heat the solution to boil off a small portion of the solvent, then allow it to cool again. Alternatively, allow the solvent to evaporate slowly over several days.[8][11]
-
Lower Temperature: Move the flask to a colder environment, such as an ice bath or a freezer, to further decrease the compound's solubility.[9]
-
Introduce an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can use the vapor diffusion or layering technique with an "anti-solvent" in which the compound is insoluble.[1][12]
Q2: My compound separated as a liquid ("oiled out") instead of forming crystals. How do I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its own melting point, or when the concentration of the solute is so high that it separates as a liquid phase.[11][13] This is problematic because impurities often dissolve preferentially in the oil, frustrating the purification process.[11]
Causality: This phenomenon is common when using a solvent with a high boiling point for a compound with a relatively low melting point. It can also be exacerbated by the presence of impurities, which can depress the melting point of the solid.
Recommended Actions:
-
Re-dissolve and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to lower the supersaturation level. This ensures that the solution will become saturated at a lower temperature, hopefully below the compound's melting point.[11][13]
-
Slow Down Cooling: Rapid cooling increases the chance of oiling out. After re-dissolving, allow the solution to cool much more slowly. You can insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature overnight.[12]
-
Change Solvents: If the problem persists, select a solvent with a lower boiling point.[14] For example, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C), provided the compound has appropriate solubility.
Q3: The solid "crashed out" immediately as a fine powder. How can I get better crystals?
This indicates that the solution was too highly supersaturated, leading to a very high rate of nucleation.[15] This rapid, uncontrolled process traps solvent and impurities within a poorly ordered solid, defeating the purpose of crystallization.[11]
Causality: When the driving force for crystallization is too high, countless nuclei form simultaneously, leaving insufficient time and solute for any of them to grow into large, well-ordered crystals.
Recommended Actions:
-
Use More Solvent: The simplest solution is to reheat the mixture to redissolve the powder, add a bit more solvent, and cool it again more slowly. This reduces the supersaturation level, favoring slower crystal growth over rapid nucleation.[11][15]
-
Control the Cooling Rate: A fast temperature drop is a primary cause of crashing out. Use an insulated container or a programmable cooling bath to slow the process, giving the molecules time to arrange themselves into an ordered lattice.[12]
-
Use a Co-solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (or anti-solvent, in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). Gentle warming to clarify the solution followed by slow cooling can yield high-quality crystals.[10]
Q4: I'm only getting very small needles. How can I grow larger, more block-like crystals?
Needle-like morphology, like powder formation, often results from rapid crystal growth. However, it can also be an intrinsic property of the molecule in a given solvent or be induced by specific impurities.[15][16] The goal is to find conditions that slow down the growth rate along the preferred axis.
Causality: Crystal growth occurs at different rates on different crystal faces. Needles form when growth is much faster in one direction than in others. This can be influenced by the solvent, temperature, and impurities that may adsorb to specific faces and inhibit their growth.[16]
Recommended Actions:
-
Reduce Supersaturation: This is the most effective method. Use a slightly more dilute solution or slow down the process (e.g., slower evaporation, slower cooling, or slower diffusion of an anti-solvent). This gives the system more time to reach equilibrium, often favoring more stable, equant crystals.[15]
-
Try a Different Solvent: The interaction between the solvent and the crystal surface can dramatically alter the crystal habit. A solvent that interrupts the hydrogen bonding responsible for rapid growth in one direction may promote growth in others, leading to blockier crystals.
-
Ensure High Purity: Structurally related impurities are notorious for altering crystal habits.[16][17] If possible, purify your material further using another technique like column chromatography before attempting crystallization.
Part 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
This is the most critical preliminary experiment. The ideal solvent will dissolve the compound when hot but not when cold.[14]
-
Preparation: Place ~10-20 mg of your compound into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent should not dissolve the compound well at this stage.
-
Heating: If the compound is insoluble at room temperature, place the tube in a hot water or sand bath and heat to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. The best solvent will result in a large crop of well-formed crystals upon cooling.
Table 2: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for H-bonding compounds. A methanol/water system is effective for indole purification.[5] |
| Ketones | Acetone | Polar aprotic, good general-purpose solvent.[6] |
| Esters | Ethyl Acetate | Medium polarity, often a good choice.[6] |
| Ethers | Tetrahydrofuran (THF) | Can be effective but watch for peroxide formation. |
| Aromatic | Toluene | Good for compounds with aromatic rings, but high boiling point can cause oiling out.[14] |
| Halogenated | Dichloromethane (DCM) | Often good for dissolving, but high volatility can make crystal growth too rapid.[1] |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | High dissolving power; often requires an anti-solvent. |
Protocol 2: Vapor Diffusion Crystallization
This technique is excellent for small quantities of material and allows for very slow, controlled crystal growth.[1] It involves slowly introducing an anti-solvent via the vapor phase into a solution of the compound.
Caption: Diagram of a hanging drop vapor diffusion setup.
-
Prepare Reservoir: Add 500 µL of an anti-solvent (a solvent in which your compound is insoluble, e.g., water or hexane) to the well of a crystallization plate or the bottom of a small beaker.[15]
-
Prepare Compound Solution: Dissolve your compound in a minimal amount of a "good" solvent (one that is volatile and in which the compound is soluble, e.g., methanol, acetone, or THF).
-
Set the Drop: Pipette a small drop (2-5 µL) of your compound solution onto a siliconized glass coverslip (for hanging drop) or directly into a small inner vial placed inside the beaker (for sitting drop).
-
Seal the System: Invert the coverslip and place it over the reservoir, sealing it with vacuum grease. If using a beaker, cover it tightly with parafilm.
-
Incubate: Leave the sealed system undisturbed. The more volatile "good" solvent will slowly evaporate from the drop and mix with the anti-solvent in the reservoir, while the anti-solvent vapor will slowly diffuse into the drop. This gradually increases the anti-solvent concentration in the drop, leading to slow supersaturation and crystallization.
Part 4: The Critical Impact of Impurities
Impurities are a primary cause of crystallization failure. Even trace amounts can inhibit nucleation, slow or block crystal growth, or alter the final crystal morphology.[7][16][18]
-
Mechanism of Interference: Structurally similar impurities can become incorporated into the growing crystal lattice, introducing defects and disrupting long-range order.[19] Other impurities may simply adsorb to the surface of a growing crystal, blocking that face from further growth and potentially leading to undesirable habits like needles or plates.[16][17]
-
Impact on Polymorphism: Impurities can influence which crystalline form (polymorph) is obtained. In some cases, an impurity can stabilize a metastable form or inhibit the transformation to the most stable form.[20]
-
Proactive Strategy: The most reliable path to good crystals is to start with the purest material possible. If crystallization fails repeatedly, it is essential to re-purify the starting material using an orthogonal technique like flash column chromatography or preparative HPLC before making further crystallization attempts.
References
-
Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization. Brainly. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
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Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Nichols, L. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]
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Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Crystallization purification of indole. [Link]
-
Tan, P., et al. (2023). Impact of impurities on crystal growth. Nature Communications. [Link]
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MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]
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Acevedo-Guzman, Y., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]
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Terada, Y., et al. (2007). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Journal of the Society of Powder Technology, Japan. [Link]
-
Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. ResearchGate. [Link]
-
PubChem. (n.d.). 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. NIH National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2025, October 10). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. [Link]
-
MDPI. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents. [Link]
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]
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Technical Support Center: Storage and Stability of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Welcome to the technical support center for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound during storage. Our goal is to ensure the integrity and reliability of your experimental results by maintaining the stability of this critical research material.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine?
A1: The degradation of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is primarily influenced by three main factors: oxidation, hydrolysis, and photodegradation. The indole ring is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. The thiazole ring and the amine group can be susceptible to hydrolysis under acidic or basic conditions. Exposure to light, especially UV radiation, can also provide the energy to initiate degradation reactions.
Q2: What are the visual or physical signs of degradation?
A2: Degradation of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine may manifest as a change in color, typically to shades of yellow, brown, or even purple. You might also observe a change in the physical state of the material, such as clumping or the appearance of an oily residue. Any noticeable deviation from the initial appearance of the compound should be considered a potential sign of degradation.
Q3: How should I store 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine for short-term and long-term use?
A3: For short-term storage (up to a few weeks), it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light. For long-term storage, the compound should be stored at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. It is advisable to aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles.
Q4: I've noticed a change in the color of my compound. Can I still use it?
A4: A change in color is a strong indicator of degradation. Using a degraded compound can lead to inaccurate and unreliable experimental results. It is highly recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with any experiments. If significant degradation is confirmed, the batch should be discarded.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Degradation of the compound leading to lower effective concentration or interference from degradation products. | 1. Verify the purity of the compound using HPLC. 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Review your storage and handling procedures to prevent future degradation. |
| Poor solubility | The compound may have degraded into less soluble byproducts. | 1. Attempt to dissolve a small amount in a recommended solvent to check for insolubles. 2. If solubility is an issue, assess the purity of the compound. |
| Discoloration of the solid compound | Oxidation or photodegradation. | 1. Immediately transfer the compound to a light-protected container under an inert atmosphere. 2. Store at a lower temperature (-20°C or below). 3. Evaluate the purity of the compound before use. |
| Rapid degradation of the compound in solution | The solvent may be inappropriate (e.g., contains peroxides, is acidic or basic), or the solution is exposed to light or oxygen. | 1. Use high-purity, peroxide-free solvents. 2. Prepare solutions fresh before each experiment. 3. Protect solutions from light by using amber vials or wrapping them in aluminum foil. 4. If possible, degas the solvent and store the solution under an inert atmosphere. |
Understanding Degradation Pathways
The chemical structure of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine contains two key heterocyclic rings: an indole and a thiazole. Understanding the potential degradation pathways of these individual components can help in devising effective stabilization strategies.
The indole ring is electron-rich and prone to oxidation.[1][2] Degradation often initiates with the oxidation of the indole ring at the 2 and 3-positions, leading to the formation of oxindole and isatin-like structures.[2][3] Subsequent ring-opening can occur, leading to a variety of degradation products. The thiazole ring is generally more stable but can be susceptible to cleavage under harsh acidic or basic conditions.[4][5]
Caption: Potential degradation pathways for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Recommended Storage and Handling Protocols
To minimize degradation, adhere to the following protocols:
1. Upon Receipt:
-
Immediately inspect the compound for any signs of discoloration or physical changes.
-
Store the compound at -20°C or below in a light-protected container.
-
If the compound is not already under an inert atmosphere, consider flushing the container with argon or nitrogen before sealing.
2. Preparation of Stock Solutions:
-
Use high-purity, anhydrous, and peroxide-free solvents.
-
Prepare stock solutions fresh on the day of the experiment.
-
If a stock solution needs to be stored, aliquot it into single-use volumes, protect from light, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3. Experimental Use:
-
When weighing the solid compound, do so quickly to minimize exposure to air and moisture.
-
Protect solutions from light during experiments by using amber vials or aluminum foil.
-
If experiments are lengthy, consider running them in a controlled atmosphere (e.g., in a glove box).
Protocol for Stability Assessment: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.[6][7] This protocol outlines a general procedure that can be adapted for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Objective: To evaluate the stability of the compound under various stress conditions.
Materials:
-
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours. Also, incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. A C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water with a small amount of a modifier like formic acid or ammonium acetate.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Caption: Workflow for a forced degradation study.
References
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1-7. [Link]
-
Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3173–3178. [Link]
-
Berry, D. F., Madsen, E. L., & Bollag, J. M. (1987). Conversion of indole to oxindole under methanogenic conditions. Applied and Environmental Microbiology, 53(1), 180–182. [Link]
-
Qu, Y., & Spain, J. C. (2011). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Applied Microbiology and Biotechnology, 92(2), 247-257. [Link]
-
Jinjing Chemical. (2023). Proper Use and Precautions of Synthetic Thiazole. [Link]
-
Jinjing Chemical. (2023). What are the biological degradation pathways of 98% Indole?. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(1), 00013. [Link]
-
Reynolds, D. W., et al. (2014). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4653. [Link]
-
Wikipedia. (n.d.). Thiazole. [Link]
-
Alsante, K. M., et al. (2014). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net, 12(1). [Link]
-
Rawat, T., & Pandey, I. P. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(1), 1-6. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
Sources
- 1. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine | C12H11N3S | CID 912884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fda.gov.ph [fda.gov.ph]
- 7. 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine | MDPI [mdpi.com]
Cell viability problems in assays with 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Technical Support Center: 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Introduction
Welcome to the technical support guide for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This molecule belongs to the indole-thiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antimicrobial and anticancer effects[1][2][3][4][5][6]. While promising, compounds of this nature can present unique challenges in cell-based assays, particularly those measuring cell viability and cytotoxicity. Their physicochemical properties can lead to issues such as poor solubility, direct interference with assay reagents, and inconsistent results.
This guide is designed as a dynamic resource for researchers, providing in-depth troubleshooting advice and validated protocols to diagnose and resolve common experimental hurdles. Our goal is to empower you to generate accurate, reproducible, and meaningful data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and similar compounds.
Q1: My compound is showing high cytotoxicity even at very low concentrations and across multiple cell lines. Is this expected?
A: While the compound may have potent activity, unexpectedly high cytotoxicity that doesn't follow a classic dose-response curve often points to an experimental artifact rather than true biological effect. The most common causes are:
-
Compound Precipitation: The compound may be falling out of solution at higher concentrations when diluted from a DMSO stock into aqueous culture media. These precipitates can be cytotoxic or interfere with the assay readout.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your wells might be too high. Most cell lines can tolerate DMSO up to 0.5%, but this should be empirically determined[7][8][9].
-
Direct Assay Interference: The compound's chemical structure may allow it to directly reduce tetrazolium salts (like MTT or XTT) or inhibit luciferase enzymes (in ATP-based assays), leading to false signals[10][11][12].
Actionable First Step: Perform a cell-free assay interference test. See Protocol 2 for a detailed methodology. This will quickly determine if the compound is reacting with your assay reagents.
Q2: I'm seeing very high variability between my replicate wells for the same concentration. What is the primary cause?
A: High variability is a classic symptom of poor compound solubility and distribution in the assay plate[13]. When a compound is not fully dissolved, adding it to the plate results in an inconsistent amount of active, soluble compound in each well.
Actionable First Step: Re-evaluate your stock solution preparation and dilution method. Ensure the compound is fully dissolved in your stock (gentle warming or sonication can help) and that dilutions are made carefully[14][15]. See Protocol 1 for best practices. Also, ensure your cell seeding is uniform, as inconsistent cell numbers will cause variability[13][16].
Q3: My results from an MTT assay are completely different from my results with a CellTiter-Glo (ATP) assay. Why?
A: This is a strong indicator of assay-specific interference. The two assays measure different aspects of cell health via different chemical reactions:
-
MTT Assay: Measures the activity of mitochondrial reductase enzymes, which reduce the yellow MTT tetrazolium salt to a purple formazan product[12].
-
CellTiter-Glo® Assay: Measures the level of intracellular ATP by using a luciferase enzyme to generate a luminescent signal[17][18].
The indole-thiazole scaffold contains functional groups (amines, thiols) that can be redox-active, potentially reducing MTT directly and giving a false "viability" signal[10][11][19]. Conversely, the compound might inhibit the luciferase enzyme in the ATP assay, giving a false "cytotoxicity" signal. You must run controls to determine which assay is providing the more reliable data for your specific compound.
Q4: What is the best solvent and maximum final concentration I should use for this compound?
A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this class of compounds[8][14]. However, the final concentration in your cell culture medium is critical.
| Solvent | Recommended Max. Stock Conc. | Recommended Max. Final Assay Conc. | Notes |
| DMSO | 10-50 mM (verify empirically) | < 0.5% (v/v) | Always include a vehicle control with the same final DMSO concentration as your treated wells[14][20]. |
| Ethanol | Lower; variable | < 1% (v/v) | Can be more cytotoxic than DMSO for some cell lines[9]. |
Data synthesized from multiple sources[7][8][9][14][20].
Always perform a solvent toxicity test on your specific cell line to determine the maximum tolerated concentration.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Inconsistent IC50 Values and High Inter-Experiment Variability
Q: My calculated IC50 value for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine shifts significantly between experiments. How can I stabilize my results?
A: This issue points to inconsistent experimental conditions. The key is to standardize every step of the process, from cell culture to data acquisition[21].
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
-
Cell Health and Passage Number: Use cells from a consistent, low passage number range. Cells can "drift" phenotypically over many passages, changing their response to drugs[21]. Always use cells that are in the logarithmic growth phase[22].
-
Compound Stock and Dilutions: Poor solubility is the most likely culprit. A compound that isn't fully dissolved cannot be accurately diluted. Refer to Protocol 1: Preparation and Validation of Compound Stock Solutions to ensure your compound is fully solubilized and stable.
-
Experimental Timing: Ensure that the duration of compound treatment and the incubation time with the viability reagent are identical for every experiment.
-
Reagent Consistency: Prepare fresh reagents when possible. If using kits, ensure they are within their expiration date and have not been subjected to multiple freeze-thaw cycles.
Issue 2: Discrepancy Between Tetrazolium (MTT) and Luminescence (ATP) Assays
Q: My compound appears highly effective in an ATP-based assay (low signal) but shows no effect or even increases the signal in an MTT assay. Which result should I trust?
A: Trust neither result until you have performed the proper controls. This scenario strongly suggests direct chemical interference with one or both assay chemistries.
Mechanistic Explanation:
Caption: Potential mechanisms of assay interference.
-
MTT Interference (False Positive): The compound's chemical structure, particularly the presence of the thiazole and amine groups, may enable it to act as a reducing agent. It can chemically reduce the MTT tetrazolium salt to formazan, independent of cellular enzymatic activity. This creates a purple color and a high absorbance reading, masking any true cytotoxicity[10][11][19].
-
ATP Assay Interference (False Negative): Many small molecules can inhibit enzymes. Your compound could be directly inhibiting the luciferase enzyme used in the CellTiter-Glo® assay. This would prevent the generation of a luminescent signal, making it appear that there is no ATP and thus no viable cells, even if the cells are perfectly healthy[17].
Troubleshooting Steps:
-
Run Cell-Free Controls (Mandatory): Perform the assay in wells containing only culture medium and your compound at all tested concentrations. See Protocol 2 .
-
If you see a signal increase in the MTT assay: Your compound is directly reducing MTT. The MTT assay is not suitable for this compound.
-
If you see a signal decrease in an ATP standard curve: Your compound is inhibiting luciferase. The ATP assay may not be suitable, or you may need to find a workaround, such as diluting the sample before readout.
-
-
Use a Third, Orthogonal Assay: Validate your findings with an assay that has a different detection principle, such as a lactate dehydrogenase (LDH) release assay (measures membrane integrity) or a crystal violet assay (measures total adherent cell biomass).
-
Visual Confirmation: Always check your cells under a microscope. If an assay reports high cytotoxicity, you should see clear morphological changes, such as rounding, detachment, and membrane blebbing. If the cells look healthy despite a cytotoxic assay reading, the result is likely an artifact.
Section 3: Essential Experimental Protocols
Protocol 1: Preparation and Validation of Compound Stock Solutions
Objective: To prepare a high-concentration, fully dissolved stock solution of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in DMSO and ensure its solubility upon dilution.
Materials:
-
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer and/or water bath sonicator
Procedure:
-
Pre-warming DMSO: Gently warm the DMSO to room temperature if stored refrigerated.
-
Weighing the Compound: Accurately weigh the desired amount of compound in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the calculated volume of DMSO to achieve your target stock concentration (e.g., 10 mM).
-
Aid Dissolution: Vortex the tube vigorously for 1-2 minutes. If solids remain, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C for a brief period[14][15]. Caution: Do not overheat, as it may degrade the compound.
-
Visual Inspection: Hold the tube up to a light source. The solution should be completely clear with no visible particulates or precipitate. This is a critical QC step.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store protected from light at -20°C or -80°C.
-
Dilution Validation: Before use in an assay, perform a test dilution. Add the highest concentration of your stock solution that will be used in the experiment (e.g., 2 µL of a 10 mM stock) to the corresponding volume of cell culture medium (e.g., 998 µL). Mix and visually inspect for any cloudiness or precipitate formation over 30 minutes. If precipitation occurs, your stock concentration is too high for that final dilution.
Protocol 2: Cell-Free Assay Interference Test
Objective: To determine if the compound directly interacts with the reagents of a cell viability assay.
Materials:
-
96-well assay plates (clear for MTT, white for CellTiter-Glo®)
-
Cell culture medium (without cells)
-
Compound stock solution (from Protocol 1)
-
MTT or CellTiter-Glo® assay reagents
-
Positive control for interference (e.g., a known reducing agent like Dithiothreitol (DTT) for MTT)
Procedure:
-
Plate Setup: Design a plate layout. You will need wells for:
-
Medium Only (Blank)
-
Medium + Vehicle (DMSO)
-
Medium + Compound (at all concentrations used in your cell-based assay)
-
Medium + Positive Control (e.g., 1 mM DTT)
-
-
Compound Addition: Add cell culture medium to all wells. Then, add the corresponding volume of compound stock, vehicle, or positive control to the appropriate wells. The final volume should be the same as in your cellular assay.
-
Incubation: Incubate the plate under the same conditions as your cellular assay (e.g., 37°C, 5% CO2) for a short period (e.g., 1-2 hours) to allow for any reaction to occur.
-
Add Assay Reagent: Add the MTT or CellTiter-Glo® reagent to all wells as per the manufacturer's instructions.
-
Incubate and Read: Complete the final incubation step and read the plate on the appropriate instrument (spectrophotometer for MTT, luminometer for CellTiter-Glo®).
-
Data Analysis:
-
Subtract the "Medium Only" blank from all readings.
-
Compare the signal from the "Medium + Compound" wells to the "Medium + Vehicle" wells.
-
Interpretation (MTT): A significant increase in signal in the compound wells indicates direct reduction of MTT.
-
Interpretation (CellTiter-Glo®): To test for luciferase inhibition, you should ideally spike a known amount of ATP into the wells. A lower signal in the compound wells compared to the vehicle wells indicates enzyme inhibition.
-
References
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry, 90(13), 7855–7862. [Link]
-
Tanneberger, K., Rico Rico, A., Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775–4781. [Link]
-
Uli, V. K., Riss, T. L., & Moravec, R. A. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. [Link]
-
Koren, E., Kohen, R., & Ginsburg, I. (2010). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ResearchGate. [Link]
-
ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. [Link]
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Abdel-Wahab, B. F., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
-
ResearchGate. (2022). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Kamal, A., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]
-
Jiang, C., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PubMed Central. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. ResearchGate. [Link]
-
ResearchGate. (2023). Synthesis of New Indole‐Based Thiazole Derivatives as Potential Antiglycation and Anti α‐Glucosidase Agents: In Vitro and In Silico Studies. ResearchGate. [Link]
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PubMed Central. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]
-
Biocompare. (2017). CellTiter Glo Luminescent Cell Viability Assay for Cytotoxicity Studies. Biocompare. [Link]
-
PubChem. (n.d.). 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. PubChem. [Link]
-
ResearchGate. (2022). How do I solve variability issues with my MM1.S cell line. ResearchGate. [Link]
-
PubMed Central. (2019). A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines. [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
Promega Connections. (2018). How to Reduce Cell Culture Variability. Promega. [Link]
-
ResearchGate. (2022). How to prevent variations in MTT assay?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Drug sensitivity profiling by CellTiter-Glo cell viability assay. ResearchGate. [Link]
-
MDPI. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. [Link]
-
MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. [Link]
-
PubMed Central. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. [Link]
-
Chemsrc. (n.d.). 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE | CAS#:22258-56-6. Chemsrc. [Link]
-
AA Blocks. (n.d.). 2228632-13-9 | 4-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-amine. AA Blocks. [Link]
-
PubMed Central. (2018). 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. [Link]
-
PubMed Central. (2016). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. [Link]
-
PubMed Central. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. [Link]
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- 22. youtube.com [youtube.com]
Inconsistent results in 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine experiments
Technical Support Center: 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Welcome to the dedicated technical support guide for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this indole-thiazole scaffold. Inconsistent experimental results can be a significant roadblock to progress. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve reliable and reproducible outcomes. Our approach is built on explaining the fundamental chemistry and biology behind each step, empowering you to make informed decisions in your own experimental designs.
Troubleshooting Guide: From Synthesis to Bioassay
This section addresses the most common challenges encountered during the synthesis, purification, and biological evaluation of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is resulting in very low yields. What are the critical parameters to optimize?
Answer:
Low yields in the synthesis of this scaffold, typically achieved via a Hantzsch-type reaction, are a frequent issue. The problem often stems from one of three areas: the stability of the starting materials, suboptimal reaction conditions, or inefficient work-up.[1][2]
Probable Causes & Solutions:
-
Instability of the α-Haloketone Intermediate: The key precursor, 3-(2-haloacetyl)-5-methyl-1H-indole, is susceptible to degradation and self-reaction.
-
Expert Recommendation: It is highly advisable to use the α-haloketone intermediate immediately after its preparation. If storage is necessary, it should be done under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C) and protected from light. The indole nucleus can be sensitive to strongly acidic or basic conditions, which can arise during both the acylation and halogenation steps.[3]
-
-
Suboptimal Cyclization Conditions: The reaction of the α-haloketone with thiourea to form the thiazole ring is the crucial step.
-
Temperature Control: Overheating can lead to the formation of polymeric side products. The reaction should be gently refluxed in a solvent like absolute ethanol.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting material is consumed.
-
Stoichiometry and Reagent Purity: Ensure thiourea is used in a slight excess (1.1 to 1.2 equivalents) to drive the reaction to completion. The purity of the thiourea and the α-haloketone is paramount; impurities can significantly inhibit the reaction.
-
-
Inefficient Product Isolation: The product is a solid that should precipitate upon cooling or after neutralization.
-
pH Adjustment: After the reaction is complete, the mixture is often acidic. Carefully neutralize the reaction with a base like sodium bicarbonate solution. The product's solubility is pH-dependent, and proper neutralization is key to maximizing precipitation.
-
Recrystallization: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to remove unreacted starting materials and soluble impurities.[1]
-
Question 2: I am struggling with the purification of the final compound. It streaks on my TLC plate and gives poor separation during column chromatography. Why is this happening?
Answer:
The purification challenges you're facing are characteristic of molecules containing both a mildly acidic proton (indole N-H) and basic amine groups. These functional groups can interact strongly with the acidic silica gel used in chromatography, leading to streaking, low recovery, and poor separation.
Probable Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The primary and secondary amine functionalities of the thiazole and indole moieties, respectively, are basic and can bind irreversibly to the acidic silanol groups (Si-OH) on the surface of standard silica gel.
-
Expert Recommendation: Deactivate the silica gel by adding a small percentage of a basic modifier to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) or ammonia solution to your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine 95:4.5:0.5). This neutralizes the acidic sites on the silica, preventing strong binding and allowing the compound to elute with a much-improved peak shape.
-
-
Inappropriate Solvent System: An incorrect solvent system may not provide adequate solubility or differential partitioning for your compound and its impurities.
-
Solvent System Optimization: A systematic approach to finding the right eluent is crucial. Start with a moderately polar system and adjust as needed. Below is a table of starting points for chromatography.
-
| Chromatography Type | Recommended Starting Solvent System | Comments |
| TLC Analysis | Dichloromethane (DCM) : Methanol (MeOH) = 9:1 | Provides good initial separation for many indole derivatives. |
| Column Chromatography | Gradient elution from 100% DCM to 95:5 DCM:MeOH | Add 0.5% Triethylamine to the entire mobile phase. |
| Recrystallization | Ethanol, Methanol, or Acetone/Water | Ideal for removing less polar or more soluble impurities after column chromatography. |
Question 3: My biological assay results are highly variable. One day the compound is active, the next it is not. How do I troubleshoot this inconsistency?
Answer:
Inconsistent bioactivity is a major challenge in drug discovery and is often unrelated to the compound's direct interaction with the target. More frequently, it is due to the physicochemical properties of the compound itself or its interference with the assay technology.[4] This requires a systematic de-risking process.
Probable Causes & Solutions:
-
Compound Aggregation: Many small molecules, especially planar heterocyclic compounds, can form colloidal aggregates at micromolar concentrations in aqueous buffers. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives and poor reproducibility.[4]
-
Expert Recommendation: Always include a "detergent control." Rerun the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's activity is significantly reduced in the presence of the detergent, it is a strong indicator of aggregation-based activity.
-
-
Poor Solubility: The compound may be precipitating out of the assay buffer at the tested concentrations.
-
Solubility Assessment: Before conducting extensive biological testing, determine the kinetic solubility of your compound in the exact assay buffer you plan to use. This can be done via nephelometry, light scattering, or simply by visual inspection after incubation and centrifugation. Do not assume solubility based on DMSO stock miscibility.
-
-
Assay Technology Interference: The compound may directly interfere with the detection method.
-
Autofluorescence: If you are using a fluorescence-based assay (e.g., FP, FRET), the indole moiety can be a source of autofluorescence.[4] Run a control plate with just the compound and buffer to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
Luciferase Inhibition: For luminescence assays that use luciferase (e.g., Kinase-Glo®, ADP-Glo™), the compound might directly inhibit the luciferase enzyme, leading to a false signal.[4] A simple counter-screen against purified luciferase can quickly identify this issue.
-
Below is a logical workflow to diagnose these issues.
Caption: Workflow for troubleshooting inconsistent bioactivity.
Frequently Asked Questions (FAQs)
Q1: What are the definitive methods for characterizing a freshly synthesized batch of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine?
A1: Full characterization is essential for ensuring the integrity of your experimental data. A complete data package should include:
-
¹H and ¹³C NMR: To confirm the chemical structure. The proton NMR should show characteristic signals for the indole and thiazole protons. For example, the singlet for the proton at position 5 of the thiazole ring typically appears in the range of 6.2–6.5 ppm.[1]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
HPLC Analysis: To determine the purity of the compound, which should ideally be >95% for use in biological assays.
-
Melting Point (M.p.): To serve as a physical constant for the purified solid.
Q2: What is the recommended procedure for preparing and storing stock solutions of this compound?
A2: Proper handling and storage are critical for maintaining compound integrity.
-
Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM).
-
Storage: Store the primary stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.
-
Causality: Aliquoting is crucial because it minimizes the number of freeze-thaw cycles, which can degrade the compound over time. Anhydrous DMSO is used because water can cause hydrolysis of sensitive compounds and can freeze out of solution at low temperatures, altering the effective concentration of your compound.
Q3: What are the known or expected biological activities for this class of compounds?
A3: The 4-(indol-3-yl)thiazol-2-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[5] Published research on close analogs has shown a wide range of activities, including:
-
Antimicrobial and Antifungal Activity: Many derivatives have demonstrated potent activity against various bacterial and fungal strains.[1][2][6][7]
-
Anticancer Activity: The indole and thiazole rings are common features in many kinase inhibitors and other anticancer agents.[5][8]
-
Anti-inflammatory Activity: Some indole derivatives are known to modulate inflammatory pathways.[9][10]
The specific biological profile of the 5-methyl substituted variant must be determined experimentally, but these areas represent promising starting points for investigation.
Validated Experimental Protocols
Protocol 1: Synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
This protocol is adapted from established Hantzsch thiazole synthesis procedures.[1][2]
Caption: General synthetic workflow for the target compound.
Materials:
-
3-(2-Chloroacetyl)-5-methyl-1H-indole (1.0 eq)
-
Thiourea (1.2 eq)
-
Absolute Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-(2-chloroacetyl)-5-methyl-1H-indole and thiourea.
-
Add absolute ethanol to the flask (approx. 10 mL per gram of the chloroacetyl indole).
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH). The reaction is typically complete within 3-5 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Slowly add saturated sodium bicarbonate solution while stirring until the mixture is neutral to slightly basic (pH 7-8).
-
Stir the mixture for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
For final purification, recrystallize the crude solid from hot ethanol.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Kinase Assays. Benchchem.
-
Kavaleuskaya, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. [Link]
-
PubChem. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]
-
Kavaleuskaya, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. [Link]
-
Kavaleuskaya, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. National Institutes of Health (PMC). [Link]
- MB-About. Assay Troubleshooting.
- BenchChem. (2025). Troubleshooting inconsistent results in LY3007113 experiments.
-
Kavaleuskaya, A., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Institutes of Health. [Link]
-
Kavaleuskaya, A., et al. (2022). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI. [Link]
-
Joseph, B., & Tizek, D. M. (2012). Challenges in design of biochemical assays for the identification of small molecules to target multiple conformations of protein kinases. PubMed. [Link]
-
Ali, I., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. National Institutes of Health (PMC). [Link]
-
Lanyon, L., et al. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). [Link]
-
Ahmed, A. A., & Obaid, H. S. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. [Link]
-
Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Ali, S., et al. (2015). 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine derivatives: Synthesis and biological screening. ResearchGate. [Link]
-
Kaur, H., & Singh, J. (2021). Synthetic approaches, emerging applications, and challenges of indole-based five-membered heterocycles in medicinal chemistry. ResearchGate. [Link]
-
Parrino, B., et al. (2014). 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. National Institutes of Health (PMC). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 9. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Introduction: The Challenge of the Indole-Thiazole Scaffold
Welcome to the technical support center for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This molecule belongs to the indole-thiazole class, a scaffold of significant interest in modern drug discovery due to its diverse biological activities.[1][2] However, like many heterocyclic compounds rich in aromatic rings, indole derivatives often present significant challenges in drug development, primarily related to poor aqueous solubility, and potentially limited membrane permeability and rapid metabolism.[3] These factors collectively contribute to low and variable oral bioavailability, which can hinder clinical progression.
This guide is designed for researchers, chemists, and formulation scientists encountering these challenges. While specific experimental data on 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is limited in public literature, its structure strongly suggests it is a weakly basic compound with low aqueous solubility. Therefore, it can be provisionally categorized as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[4][5][6][7]
Our approach in this guide is to provide a logical, problem-solving framework based on established principles for enhancing the bioavailability of BCS Class II/IV compounds. We will explain the causality behind experimental choices, provide validated protocols, and offer practical troubleshooting advice.
Part 1: Troubleshooting Guide & Core Concepts
This section addresses the primary obstacles you may face and outlines the strategic approaches to overcome them.
Issue 1: Compound Fails to Dissolve in Aqueous Media, Leading to Inconsistent In Vitro Results
Root Cause Analysis: The core problem is poor aqueous solubility. The planar, aromatic structure of the indole and thiazole rings contributes to a stable crystal lattice that resists dissolution. The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the drug's solubility and its surface area. With low intrinsic solubility, the dissolution rate becomes the limiting factor for absorption.
Strategic Solution: The primary goal is to increase the drug's effective solubility and/or dissolution rate in the gastrointestinal (GI) tract. The choice of strategy depends on the compound's specific properties and the desired dosage form.
Decision Workflow for Formulation Strategy
The following workflow can guide your selection process. It starts with fundamental characterization and branches into the most common and effective enhancement platforms.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Issue 2: Initial Formulation Attempts Show Poor or Erratic In Vivo Exposure
Root Cause Analysis: This often points to one of two scenarios:
-
Precipitation in the GI Tract: An enabling formulation (like a salt or an amorphous form) may successfully dissolve in the stomach, but as the pH changes and the solution travels to the intestine, the drug crashes out of solution as a poorly soluble precipitate.
-
Permeability Limitation: The drug dissolves, but it cannot efficiently cross the intestinal epithelium to enter systemic circulation (a BCS Class IV problem).
Strategic Solution:
-
For Precipitation (BCS II): Incorporate precipitation inhibitors into your formulation. For amorphous solid dispersions, the polymer itself (e.g., HPMC-AS, Soluplus®) serves this function by maintaining the drug in a supersaturated state. For lipid-based systems, the emulsion/micelle structure protects the drug from precipitation.
-
For Permeability (BCS IV): This is a more significant challenge. Strategies may include:
-
Using excipients that can act as permeation enhancers (though this requires careful toxicological assessment).
-
Lipid-based formulations, which can leverage lymphatic transport pathways, bypassing first-pass metabolism in the liver to some extent.[8][9]
-
Investigating prodrug approaches to transiently increase the molecule's lipophilicity for better membrane crossing.[10]
-
Part 2: Experimental Protocols & Methodologies
Here we provide detailed, self-validating protocols for the most common and effective enhancement strategies.
Methodology 1: Formulation as an Amorphous Solid Dispersion (ASD)
Principle: Converting the crystalline drug into a high-energy amorphous state, stabilized within a polymer matrix, can dramatically increase its aqueous solubility and dissolution rate.[9][11] The polymer prevents recrystallization and can also inhibit precipitation from the supersaturated solution generated upon dissolution.
Protocol: Screening for ASD Viability via Solvent-Casting
-
Polymer Selection: Choose a set of pharmaceutically relevant polymers (e.g., PVP K30, HPMC-AS, Soluplus®, Eudragit® L100-55).
-
Solvent System Selection: Find a common solvent that dissolves both the API and the polymer (e.g., methanol, acetone, dichloromethane/methanol co-solvent).
-
Preparation of Drug-Polymer Films:
-
Prepare stock solutions of the API (e.g., 20 mg/mL) and each polymer (e.g., 80 mg/mL) in the chosen solvent.
-
In a series of glass vials, mix the solutions to create different drug loadings (e.g., 10%, 20%, 30% w/w drug in polymer).
-
Vortex each solution until clear.
-
Pipette a fixed volume (e.g., 1 mL) of each solution into a separate petri dish.
-
Evaporate the solvent under a fume hood at ambient temperature for 24 hours, followed by vacuum drying at 40°C for 48 hours to remove residual solvent.
-
-
Self-Validation 1: Physical Characterization:
-
Visually inspect the resulting films. A clear, single-phase film suggests good miscibility and potential amorphous conversion. Hazy or opaque films indicate phase separation or crystallization.
-
Mandatory: Confirm the amorphous state using Powder X-Ray Diffraction (PXRD) and/or Differential Scanning Calorimetry (DSC). The PXRD pattern should show a broad halo, not sharp Bragg peaks. The DSC thermogram should show a single glass transition temperature (Tg) and no melting endotherm for the drug.
-
-
Self-Validation 2: In Vitro Dissolution Performance:
-
Perform a dissolution test on the most promising films (clear, amorphous).
-
Use a non-sink dissolution medium simulating intestinal conditions (e.g., Fasted-State Simulated Intestinal Fluid - FaSSIF).
-
Compare the dissolution profile of the ASD film against the crystalline API. A successful ASD will show a rapid increase in concentration, achieving a "supersaturated" state, followed by a gradual decrease as the precipitation inhibitor (the polymer) works to maintain the concentration above the crystalline solubility.
-
Visualization: Mechanism of ASD Action
Caption: Mechanism of bioavailability enhancement by an Amorphous Solid Dispersion (ASD).
Methodology 2: Formulation as a Self-Emulsifying Drug Delivery System (SEDDS)
Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[9] The drug is dissolved in this lipidic formulation and remains in a solubilized state within the dispersed emulsion droplets, facilitating absorption.
Protocol: Screening for SEDDS Formulation
-
Excipient Solubility Screening:
-
Determine the solubility of your API in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® RH 40, Cremophor® EL), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Add an excess of API to 2 mL of each excipient in a glass vial.
-
Agitate at 40°C for 48 hours to reach equilibrium.
-
Centrifuge and analyze the supernatant for API concentration via HPLC-UV.
-
-
Constructing Ternary Phase Diagrams:
-
Based on the solubility data, select one oil, one surfactant, and one co-solvent that show high solubilizing capacity for the API.
-
Prepare a series of blank formulations by mixing the three components at various ratios (e.g., from 10:0:90 to 10:90:0 for each component).
-
For each ratio, perform a visual assessment by titrating 100 µL of the mixture into 200 mL of water with gentle stirring.
-
Observe the resulting dispersion. Classify it as a stable nano/microemulsion (clear to bluish-white), an unstable emulsion (milky white, separates), or a poor dispersion (precipitate forms).
-
Plot these observations on a ternary phase diagram to identify the self-emulsifying region.
-
-
Drug Loading and Performance Testing:
-
Select a few robust formulations from the self-emulsifying region.
-
Load these formulations with the API at a concentration slightly below its maximum solubility in the mixture (e.g., 80% of saturation).
-
Self-Validation: Test the drug-loaded SEDDS for performance:
-
Dispersion Test: Dilute 1:100 in water, 0.1N HCl, and pH 6.8 buffer. The formulation should disperse rapidly (< 2 minutes) to form a clear or fine emulsion with no drug precipitation.
-
Droplet Size Analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering (DLS). A droplet size < 200 nm is generally desirable.
-
-
Part 3: Data Summary & Comparison
When evaluating different strategies, it is crucial to compare key performance indicators. The table below provides a template for summarizing your findings.
| Formulation Strategy | Key Excipients | Drug Loading (% w/w) | In Vitro Dissolution (µg/mL at 30 min) | Physical Stability (Amorphous/No Phase Separation) |
| Crystalline API | None | 100% | Baseline Value | Crystalline |
| Salt Form (HCl) | None | ~90% (as free base) | Expected > Baseline | Stable, but check hygroscopicity |
| ASD (20% Load) | HPMC-AS | 20% | Expected >> Baseline | Amorphous, stable for >3 months |
| SEDDS (10% Load) | Capryol 90, Kolliphor RH40 | 10% | Maintained in solution | Stable liquid, no separation |
Part 4: Frequently Asked Questions (FAQs)
Q1: My compound is a weak base. Is salt formation a good strategy? A1: Yes, it is often the simplest and most cost-effective approach.[8][12] Forming a salt (e.g., a hydrochloride salt) can significantly increase aqueous solubility. However, you must validate this strategy. The key risks are: 1) The salt may be hygroscopic and physically unstable. 2) In the higher pH environment of the small intestine, the salt can convert back to the less soluble free base, causing precipitation. A formulation that includes precipitation inhibitors may be needed even for a salt form.
Q2: How do I choose between Spray Drying and Hot Melt Extrusion (HME) to manufacture my ASD? A2: The choice depends on the thermal stability of your compound. HME involves processing at high temperatures, which can degrade thermally labile molecules. Spray drying is a lower-temperature process but requires the API and polymer to be soluble in a common volatile solvent. For initial screening, solvent casting (as described in the protocol) is a good predictor for spray drying feasibility. A thermal analysis (like TGA) of your API is essential before considering HME.
Q3: My compound has poor solubility in both aqueous and lipid excipients. What should I do? A3: This indicates a very challenging molecule, likely BCS Class IV. You may need to explore more advanced strategies. Particle size reduction to the nanoscale (nanosuspension) could be a viable option, as it increases the surface area for dissolution irrespective of the medium.[11] Alternatively, a combination approach, such as loading a nanosuspension into a solid carrier or incorporating a permeation enhancer, might be necessary.
Q4: What in vitro assay is most predictive of in vivo performance for these formulations? A4: No single in vitro test is perfectly predictive, but for solubility-limited compounds, a two-stage or biorelevant dissolution assay is highly valuable. This involves first exposing the formulation to acidic media (simulating the stomach) and then changing the media to a simulated intestinal fluid (like FaSSIF or FeSSIF). This can help identify problems with precipitation upon pH change and better mimics the conditions the drug will experience in the GI tract.
References
-
Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher. [Link]
-
GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences. [Link]
-
Benet, L. Z., et al. (2011). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. Journal of Pharmaceutical Sciences. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Biopharmaceutics Classification System (BCS) - An Overview. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Taylor, L. S. (2009). BCS in Drug Discovery, Development, and Regulation. Molecular Pharmaceutics. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Alhajj, N., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. [Link]
-
PubChem. (n.d.). 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). (PDF) SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. [Link]
-
ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
PubMed. (2024). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. National Library of Medicine. [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. National Center for Biotechnology Information. [Link]
-
MDPI. (2023). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals. [Link]
-
PubMed Central. (2024). Novel indole based fused triazole-thiadiazole derivatives as anti-diabetic agents: in vitro and in silico approaches. National Library of Medicine. [Link]
-
ResearchGate. (2024). Unveiling the Therapeutic Promise of Indole and Thiazole Derivatives in Treating Lung Diseases. [Link]
-
Connect Journals. (n.d.). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. [Link]
-
MDPI. (2022). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Pharmaceuticals. [Link]
-
PubMed Central. (2023). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. National Library of Medicine. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Potency Optimization of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Welcome to the technical support guide for the modification and potency improvement of the 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold. This document provides practical, experience-driven advice in a question-and-answer format to address common challenges encountered during the lead optimization process.
Part 1: Frequently Asked Questions (FAQs) - Strategic Planning
This section addresses high-level strategic questions to guide your initial decision-making process.
Q1: I have identified 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine as a promising hit. Where are the most strategic points for initial chemical modification to explore the Structure-Activity Relationship (SAR)?
A1: The 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine core presents three primary vectors for modification, each with a distinct purpose in exploring the chemical space around the scaffold.
-
Vector 1 (Thiazole 2-amino group): This is often the most accessible point for rapid diversification. Acylation or reductive amination can introduce a wide variety of substituents to probe for key interactions with the target protein. This position often extends into the solvent-exposed region of a binding pocket.
-
Vector 2 (Indole N1 position): Alkylation or arylation at the indole nitrogen can modulate the compound's physicochemical properties, such as solubility and cell permeability. These modifications can also influence the orientation of the indole ring within the binding site.
-
Vector 3 (Indole Ring): Positions C2, C4, C6, and C7 of the indole ring are prime locations for exploring deeper interactions within the target's active site. Modifications here, often achieved through cross-coupling reactions, can significantly enhance potency and selectivity.
A rational approach is to begin with modifications at Vector 1 due to synthetic accessibility, followed by exploration at Vector 2 to optimize properties, and finally, targeted modifications at Vector 3 for potency enhancement.[1][2]
Q2: What are the likely biological targets for this scaffold, and how does that influence my modification strategy?
A2: The indolylthiazole motif is a "privileged scaffold" frequently found in kinase inhibitors.[3] Kinases play a crucial role in cellular signaling, and their dysregulation is linked to numerous diseases, particularly cancer.[4][5] The 2-aminothiazole portion often interacts with the "hinge" region of the kinase ATP-binding pocket, while the indole group occupies the hydrophobic pocket.[6]
Your strategy should therefore focus on:
-
Hinge Binding: Maintaining or strengthening the interaction of the 2-aminothiazole with the kinase hinge. Small, targeted modifications are advised here.
-
Selectivity Pockets: Designing modifications on the indole ring (Vector 3) that can extend into adjacent, less-conserved pockets to improve selectivity against other kinases.[6][7]
-
Allosteric Targeting: For some kinases, designing inhibitors that bind to an inactive conformation (Type II inhibitors) or an allosteric site can dramatically increase selectivity.[4][8] This often involves adding larger, more flexible groups that can access these alternative pockets.
Q3: What are the common liabilities or "red flags" associated with indole-containing compounds in drug discovery?
A3: While the indole scaffold is highly valuable, it carries potential liabilities that you must monitor throughout your campaign.[3][5]
-
Metabolic Instability: The indole ring, particularly at the C2 and C3 positions, can be susceptible to oxidative metabolism by Cytochrome P450 enzymes. The existing substitution at C3 is a good starting point, but further modifications should be assessed for metabolic stability.
-
Phototoxicity: Some indole-containing compounds can be phototoxic.
-
hERG Inhibition: The flat, lipophilic nature of the indole ring can contribute to binding to the hERG potassium channel, a key cardiotoxicity liability.
-
Poor Aqueous Solubility: Indole is a hydrophobic scaffold, which can lead to poor solubility, affecting assay results and bioavailability.[9]
It is crucial to incorporate early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity assays, such as microsomal stability and hERG binding assays, into your screening cascade.[10]
Part 2: Troubleshooting Guides - Overcoming Experimental Hurdles
This section provides detailed solutions to specific problems you may encounter during synthesis, purification, and biological testing.
Synthesis Troubleshooting
Q4: My yield for the initial Hantzsch thiazole synthesis to form the core scaffold is consistently low. What are the common causes and how can I improve it?
A4: Low yields in Hantzsch thiazole synthesis, a common route for this scaffold, often stem from suboptimal reaction conditions or side reactions.[11][12]
Common Causes & Solutions:
-
Purity of Starting Materials: Ensure the 3-bromoacetyl-5-methylindole is pure and free of di-brominated impurities. Use freshly recrystallized or purified thiourea.
-
Reaction Conditions:
-
Temperature: Overheating can lead to product decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.[13]
-
Solvent: Ethanol is standard, but if solubility is an issue, consider alternative solvents like isopropanol or DMF. Ensure the solvent is anhydrous if side reactions with water are suspected.
-
-
Inefficient Mixing: For heterogeneous reactions, ensure vigorous stirring to maximize the interaction between reactants.[11]
-
Workup Issues: The product, being an amine, might be partially soluble in acidic or basic aqueous layers during extraction. Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers.
Q5: I'm attempting a Suzuki cross-coupling at the C7 position of the indole ring, but the reaction is failing or giving a complex mixture. How can I troubleshoot this?
A5: Suzuki couplings on electron-rich heterocycles like indole can be challenging due to catalyst poisoning or competing side reactions.
Troubleshooting Steps:
-
Protecting Group Strategy: The indole N-H is acidic and can interfere with the catalytic cycle. Protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is often essential for a clean reaction.
-
Choice of Catalyst and Ligand:
-
Catalyst: Palladium sources like Pd(OAc)2 or Pd2(dba)3 are common.
-
Ligand: Electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos are often required to promote the difficult oxidative addition step and prevent catalyst deactivation.
-
-
Base and Solvent: The choice of base is critical. A weaker base like K3PO4 or K2CO3 is often preferred over stronger bases (e.g., NaOH, NaOtBu) to prevent side reactions. A polar aprotic solvent system like dioxane/water or toluene/water is typically effective.
-
Degassing: Thoroughly degas all solvents and reagents by sparging with argon or nitrogen. Oxygen can deactivate the palladium catalyst.[11]
Biological Assay Troubleshooting
Q6: My modified compounds are showing poor solubility in aqueous assay buffers, leading to inconsistent IC50 values. What can I do?
A6: Compound precipitation is a frequent and serious issue that leads to inaccurate SAR data.[9][14] The calculated IC50 will be based on the apparent concentration, not the actual amount in solution.[9]
Systematic Troubleshooting Flowchart:
Sources
- 1. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and Other Indole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, consistently yielding potent and selective modulators of various biological targets. This guide provides an in-depth, objective comparison of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and its analogs against other classes of indole derivatives, with a focus on their potential as kinase inhibitors and antimicrobial agents. The information presented herein is synthesized from peer-reviewed literature and is intended to guide strategic decisions in drug discovery programs.
Introduction: The Versatility of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its promiscuous yet often high-affinity binding to a wide array of biological targets. This has led to the development of indole-containing drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] In recent years, the fusion of the indole core with other heterocyclic rings, such as thiazole, has emerged as a fruitful strategy to generate novel chemical matter with enhanced potency and selectivity.
This guide will specifically dissect the chemical and biological properties of the 4-(indol-3-yl)thiazol-2-amine chemotype, using 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine as a focal point. We will compare its performance profile, inferred from closely related analogs, with other significant classes of indole derivatives, providing supporting experimental data where available.
The 4-(Indol-3-yl)thiazol-2-amine Scaffold: A Profile
The 4-(indol-3-yl)thiazol-2-amine scaffold combines the key pharmacophoric features of both the indole and 2-aminothiazole moieties. The 2-aminothiazole ring is a known "hinge-binding" motif found in several approved kinase inhibitors, capable of forming critical hydrogen bonds with the kinase hinge region. The indole moiety can then be tailored to occupy the hydrophobic pocket and provide additional interactions, driving potency and selectivity.
Synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
The synthesis of 4-(indol-3-yl)thiazol-2-amines is typically achieved through a Hantzsch thiazole synthesis.[3] The general synthetic route involves the reaction of a 3-(α-haloacetyl)indole with a thiourea derivative.[3] For 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, the synthesis would commence with the Friedel-Crafts acylation of 5-methylindole with chloroacetyl chloride to yield 3-(chloroacetyl)-5-methylindole. Subsequent condensation with thiourea in the presence of a base would then afford the target compound.[3]
Comparative Analysis: Antimicrobial Activity
While the primary focus of many indole derivatives is in oncology, the 4-(indol-3-yl)thiazol-2-amine scaffold has demonstrated significant potential as a novel class of antimicrobial agents. A study by Yarmolchuk et al. provides valuable comparative data for a series of these compounds.[3]
Experimental Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values of selected 4-(indol-3-yl)thiazol-2-amine derivatives against a panel of bacterial strains.[3] Compound 5d is particularly relevant as it is the 6-methyl analog of our lead compound, offering the closest available data point.
| Compound | Structure | S. aureus (ATCC 6538) MIC (mg/mL) | S. Typhimurium (ATCC 13311) MIC (mg/mL) |
| 5d | 4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine | >1.88 | >1.88 |
| 5m | 4-(5-Chloro-1H-indol-3-yl)-thiazol-2-ylamine | 0.06 | 0.23 |
| 5x | 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-yl-isopropylidene-hydrazine | 0.06-0.12 | 0.06-0.12 |
| Ampicillin | - | 0.12 | 0.06 |
| Streptomycin | - | 0.03 | 0.015 |
Data extracted from Yarmolchuk et al. (2021).[3]
Structure-Activity Relationship (SAR) Insights
From the data, it is evident that substitutions on both the indole and thiazole rings play a crucial role in determining antibacterial potency. The 6-methyl substitution in compound 5d appears to be detrimental to activity against the tested strains.[3] In contrast, a 5-chloro substitution on the indole ring (5m ) significantly enhances potency against S. aureus.[3] Furthermore, modification of the 2-amino group on the thiazole ring, as seen in compound 5x , leads to broad-spectrum activity.[3]
This suggests that while the core 4-(indol-3-yl)thiazol-2-amine scaffold has antimicrobial potential, the specific substitution pattern is critical for achieving desired efficacy. For the 5-methyl analog, further optimization would likely be required to unlock potent antibacterial effects.
Comparative Analysis: Anticancer and Kinase Inhibitory Activity
Thiazolyl-Indole-2-Carboxamides: A Potent Class of Multi-Targeted Kinase Inhibitors
A recent study by Al-Ostoot et al. explored a series of thiazolyl-indole-2-carboxamide derivatives as multi-targeted anticancer agents.[5] These compounds, while differing in the linker between the indole and thiazole moieties, provide crucial insights into the potential of this combined pharmacophore.
The following table presents the IC50 values of representative compounds against various cancer cell lines.
| Compound | Structure | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| 6e | 4.36 | 10.18 | 32.74 | |
| 6i | 6.10 | 12.45 | 69.63 | |
| Doxorubicin | - | 4.17 | 5.57 | - |
| Dasatinib | - | 46.83 | 60.84 | - |
Data extracted from Al-Ostoot et al. (2023).[5]
The most potent cytotoxic compounds were further evaluated for their ability to inhibit key kinases involved in cancer progression.
| Compound | EGFR IC50 (µM) | HER2 IC50 (µM) | VEGFR-2 IC50 (µM) | CDK2 IC50 (µM) |
| 6e | 0.154 | 0.117 | 0.182 | 0.357 |
| 6i | 0.198 | 0.156 | 0.215 | 0.412 |
Data extracted from Al-Ostoot et al. (2023).[5]
These findings highlight the potential of the indole-thiazole scaffold to generate potent, multi-targeted kinase inhibitors with significant anticancer activity. The SAR from this study suggests that substitutions on the phenyl ring of the hydrazide moiety are critical for potency.[5]
Comparison with Other Indole-Based Kinase Inhibitors
To provide a broader context, it is useful to compare the potential of the 4-(indol-3-yl)thiazol-2-amine scaffold with other well-established classes of indole-based kinase inhibitors.
A series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines have been identified as potent inhibitors of PIM kinases, a family of serine/threonine kinases implicated in tumorigenesis.[6] This demonstrates that slight modifications to the heterocyclic partner of the indole ring can significantly alter the kinase selectivity profile.
This class of compounds, which features a thiazole ring, has been shown to be potent inhibitors of Aurora A and B kinases.[7] The lead compound from this series, CYC116, entered phase I clinical trials.[7] This underscores the therapeutic potential of thiazole-containing compounds in oncology.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting
This technique is used to detect specific proteins in a cell lysate to assess the downstream effects of a kinase inhibitor.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Conclusion and Future Directions
The 4-(indol-3-yl)thiazol-2-amine scaffold represents a promising starting point for the development of novel therapeutics. While direct experimental data for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine as a kinase inhibitor is currently lacking in the public literature, the analysis of structurally related compounds strongly suggests its potential in this area. The comparative data presented in this guide indicates that substitutions on both the indole and thiazole rings are critical for modulating biological activity, whether for antimicrobial or anticancer applications.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine analogs to establish a clear SAR for kinase inhibition. Screening against a broad panel of kinases will be essential to identify the primary targets and assess selectivity. Furthermore, elucidation of the downstream signaling effects in cancer cell lines will provide crucial mechanistic insights. For drug development professionals, this chemical class warrants further investigation as a source of novel kinase inhibitors with the potential for favorable drug-like properties.
References
-
Yarmolchuk, L. V., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(10), 1032. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(4), 4065-4084. [Link]
-
Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]
-
PubChem. (n.d.). 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. Retrieved from [Link]
-
Chen, Y., et al. (2015). Discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as potent PIM inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 893-897. [Link]
-
Fiuza, M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4466-4481. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
de Sá Alves, F. R., et al. (2009). Indole derivatives as inhibitors of the human protein kinase CK2. Bioorganic & Medicinal Chemistry, 17(17), 6296-6303. [Link]
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- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as potent PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Erlotinib vs. the Emerging Potential of Indole-Thiazole Scaffolds
An In-depth Analysis of a Clinically Validated EGFR Inhibitor and a Promising Chemical Moiety for Novel Anticancer Drug Discovery
For drug development professionals and researchers in oncology, the landscape of targeted therapies is in a constant state of evolution. While established inhibitors like erlotinib have paved the way for personalized medicine, the quest for novel chemical entities with improved efficacy and resistance profiles remains a paramount objective. This guide provides a comprehensive comparison between the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, erlotinib, and the emerging potential of the indole-thiazole scaffold, as represented by compounds such as 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
This analysis moves beyond a simple side-by-side comparison. Given the wealth of clinical data for erlotinib versus the preclinical status of many indole-thiazole derivatives, this guide is structured to first establish a thorough understanding of erlotinib's mechanism and performance. Subsequently, it will delve into the known biological activities of the indole-thiazole moiety, highlighting its potential as a fertile ground for the discovery of next-generation anticancer agents.
Erlotinib: A First-Generation EGFR Tyrosine Kinase Inhibitor
Erlotinib, marketed as Tarceva®, is a cornerstone in the treatment of specific cancers, most notably non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] Its therapeutic effect is derived from its function as a reversible inhibitor of the EGFR tyrosine kinase.[1][3][4]
Mechanism of Action
Erlotinib exerts its anticancer effects by competitively binding to the adenosine triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of EGFR.[1][2][3] This action prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that drive tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3] By blocking these signals, erlotinib can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[] The efficacy of erlotinib is particularly pronounced in tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R substitution in exon 21.[2]
Figure 1: Simplified signaling pathway of Erlotinib's mechanism of action.
The Indole-Thiazole Scaffold: A Realm of Therapeutic Promise
While direct comparative efficacy data between erlotinib and 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is not publicly available, the indole and thiazole heterocyclic ring systems are recognized as "privileged structures" in medicinal chemistry.[6] This designation is due to their recurrence in a multitude of biologically active compounds, including those with anticancer properties.
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine: A Representative Compound
The specific compound, 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, is a known chemical entity.[7][8] While its biological activity is not extensively documented in the public domain, its structural components—an indole ring and a 2-aminothiazole moiety—are present in numerous compounds with demonstrated antiproliferative effects.
Anticancer Potential of Related Indole-Thiazole Derivatives
Research into compounds with similar core structures has revealed a range of anticancer activities:
-
Antiproliferative Activity: A study on 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, which are analogues of the marine alkaloid nortopsentin, demonstrated significant antiproliferative effects against a full panel of approximately 60 human tumor cell lines.[9] The mechanism of action was found to be pro-apoptotic, associated with mitochondrial dysfunction and cell cycle arrest in the G2/M phase.[9]
-
Kinase Inhibition: The indole and thiazole moieties are key components in the design of various kinase inhibitors.[6] The structural features of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine suggest its potential to interact with the ATP-binding pockets of various kinases, a common mechanism for anticancer drugs.
-
Multitargeting Potential: A series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives exhibited cytotoxicity against various cancer cell lines.[6] These compounds were found to inhibit multiple protein kinases, including EGFR, HER2, VEGFR-2, and CDK2, and to induce apoptosis.[6]
The existing body of research on indole-thiazole derivatives suggests that this scaffold is a promising starting point for the development of novel anticancer agents with diverse mechanisms of action.
Comparative Efficacy: A Data-Driven Overview
Due to the lack of direct comparative studies, this section will present key efficacy data for erlotinib and highlight the types of experimental data that would be necessary to evaluate the potential of a novel compound like 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Erlotinib Efficacy Data
| Parameter | Finding | Reference |
| Clinical Trial (NSCLC) | In a phase III trial for advanced NSCLC, erlotinib showed a median survival of 6.7 months compared to 4.7 months for placebo. | [10] |
| Clinical Trial (Pancreatic Cancer) | In combination with gemcitabine, erlotinib demonstrated a 23% improvement in overall survival for advanced pancreatic cancer compared to gemcitabine alone. | [11] |
| In Vivo (Xenograft Model) | Intermittent high-dose erlotinib treatment prolonged progression-free survival in mice with EGFR-mutant xenografts. | [12] |
| In Vivo (Carcinogen-induced Lung Cancer) | Erlotinib reduced tumor burden by 2-fold in a primary carcinogen-induced lung adenocarcinoma model in male mice. | [13] |
Experimental Protocols for Efficacy Evaluation
The following are standard, detailed protocols that are essential for characterizing the efficacy of a tyrosine kinase inhibitor. These methods would be directly applicable to the evaluation of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, a human lung adenocarcinoma cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine) and a positive control (erlotinib) in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Workflow for a typical MTT cell viability assay.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to directly assess the inhibitory effect of a compound on the target protein's activity.
Principle: Western blotting allows for the detection of specific proteins in a sample. By using antibodies that recognize both total EGFR and its phosphorylated form (p-EGFR), one can determine the extent to which a compound inhibits EGFR autophosphorylation.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR and total EGFR.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.
In Vivo Xenograft Tumor Model
This preclinical model is crucial for evaluating the antitumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCC827, an EGFR-mutant NSCLC cell line) into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (formulated in a suitable vehicle) and a vehicle control to the respective groups daily via oral gavage or intraperitoneal injection.
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
Erlotinib remains a vital therapeutic agent for a subset of cancer patients, its success underscoring the power of targeted therapy. However, the emergence of drug resistance necessitates the continued search for novel inhibitors. The indole-thiazole scaffold represents a promising area for the discovery of new anticancer drugs. Compounds such as 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, while currently under-characterized, possess the structural motifs that have proven successful in other anticancer agents.
Future research should focus on the systematic evaluation of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and other indole-thiazole derivatives using the established experimental protocols outlined in this guide. Such studies will be instrumental in determining their specific molecular targets, mechanisms of action, and ultimately, their potential to be developed into the next generation of targeted cancer therapies.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and Related Kinase Inhibitors
In the landscape of targeted therapeutics, particularly in oncology, protein kinases have emerged as pivotal targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms; however, a recurring challenge is managing their selectivity.[2] The human kinome comprises over 500 members, many of which share highly conserved ATP-binding pockets, making the design of exquisitely selective inhibitors a formidable task.[2] Consequently, many kinase inhibitors, including those clinically approved, exhibit polypharmacology, interacting with multiple kinases.[1][3] This promiscuity can be a double-edged sword: it may lead to unforeseen toxicities or, serendipitously, unveil new therapeutic opportunities.[1][3]
This guide focuses on the indole-thiazole scaffold, exemplified by 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. While comprehensive public data on the kinome-wide selectivity of this specific molecule is not yet available, the broader class of indole- and thiazole-containing compounds has shown significant activity against various kinases, including Aurora kinases, p38 MAP kinase, and PIM kinases.[4][5][6] Understanding the cross-reactivity profile of any new chemical entity is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development efforts.
Herein, we provide a framework for assessing the kinase cross-reactivity of novel compounds like 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. We will present illustrative experimental data from structurally related compounds to demonstrate how to interpret selectivity profiles. Furthermore, we will detail robust biochemical and cell-based methodologies for generating such data, empowering researchers to conduct their own comprehensive evaluations.
Illustrative Kinase Selectivity: A Comparative Overview
To contextualize the potential cross-reactivity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, it is instructive to examine the selectivity profiles of other kinase inhibitors built around similar heterocyclic cores. The following table presents hypothetical, yet representative, inhibition data for two exemplar indole-thiazole compounds against a panel of kinases. This data is for illustrative purposes and highlights how selectivity is quantified and compared.
Table 1: Illustrative Kinase Inhibition Profile of Exemplar Indole-Thiazole Compounds
| Kinase Target | Exemplar Compound A (% Inhibition @ 1 µM) | Exemplar Compound B (IC50 in nM) |
| PIM1 | 98% | 15 |
| PIM2 | 95% | 25 |
| PIM3 | 89% | 50 |
| Aurora A | 75% | 150 |
| Aurora B | 68% | 220 |
| p38α | 45% | >1000 |
| JNK1 | 30% | >1000 |
| ERK2 | 25% | >1000 |
| CDK2 | 15% | >5000 |
| VEGFR2 | 10% | >10000 |
| EGFR | 5% | >10000 |
| Src | 2% | >10000 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. It does not represent actual experimental results for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Deciphering Kinase Interactions: Experimental Protocols
A thorough assessment of kinase inhibitor selectivity necessitates a multi-pronged approach, typically beginning with broad, high-throughput biochemical screens followed by more focused cell-based assays to confirm on-target activity in a physiological context.[7][8][9]
Biochemical Kinase Profiling: The ADP-Glo™ Assay
One of the most robust and widely adopted methods for in vitro kinase screening is the ADP-Glo™ Kinase Assay.[10] This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10] Its universality allows for the testing of a wide array of kinases with their respective substrates.[10]
Protocol: High-Throughput Kinase Selectivity Screening using ADP-Glo™
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine) in 100% DMSO, typically starting from 10 mM.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound to each well. Subsequently, add 2 µL of a solution containing the kinase and its specific substrate in reaction buffer. Initiate the kinase reaction by adding 2 µL of an ATP solution. The final concentration of DMSO should be kept low (e.g., 1%) to minimize interference with the enzyme.
-
Incubation: Incubate the reaction plate at room temperature for a defined period, typically 1-2 hours, allowing for sufficient substrate phosphorylation.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition versus the compound concentration to determine the IC50 value.
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are excellent for determining direct enzymatic inhibition, cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and exert a downstream functional effect.[9][11]
Protocol: Cellular Phosphorylation Assay by Western Blot
This method directly assesses the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within intact cells.
-
Cell Culture and Plating: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to approximately 80% confluency. Seed the cells into 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like GAPDH. Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizing the Landscape: Pathways and Workflows
To better understand the context in which these inhibitors function and the process by which they are evaluated, the following diagrams illustrate a relevant signaling pathway and a typical kinase inhibitor screening workflow.
Caption: Hypothetical Signaling Pathway Involving PIM1 Kinase.
Caption: Kinase Inhibitor Screening Cascade Workflow.
Conclusion
The therapeutic potential of a kinase inhibitor is intrinsically linked to its selectivity profile. While the precise cross-reactivity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine remains to be fully elucidated, the methodologies and comparative frameworks presented in this guide offer a clear path for its comprehensive evaluation. By employing a combination of robust biochemical and cell-based assays, researchers can build a detailed understanding of a compound's interactions across the kinome. This knowledge is not merely academic; it is fundamental to the rational design of safer, more effective targeted therapies and is an indispensable component of modern drug discovery.[3][12]
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Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 26(11), 3326. Available from: [Link]
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Comparative Analysis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Analogs: A Guide to Structure-Activity Relationships
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for analogs of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. Our focus is on elucidating the key structural motifs that govern the biological activity of this promising heterocyclic scaffold. While the most extensively documented activity for this class of compounds is antimicrobial, we will also explore their potential as anticancer agents and kinase inhibitors by drawing comparisons with structurally related analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for therapeutic innovation.
The 4-(Indol-3-yl)-thiazol-2-ylamine Scaffold: A Privileged Structure
The indole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and approved pharmaceuticals.[1] Its ability to participate in various biological interactions, including hydrogen bonding and π-stacking, makes it a valuable component in drug design.[1] When hybridized with a 2-aminothiazole ring—another pharmacologically significant heterocycle known for its diverse biological activities—the resulting 4-(indol-3-yl)-thiazol-2-ylamine core presents a unique framework for developing novel therapeutic agents.[2] This guide will dissect the contributions of substituents on both the indole and thiazole rings to the overall activity profile.
Structure-Activity Relationship as Antimicrobial Agents
The most robust SAR data for this class of compounds lies in their activity against a spectrum of bacterial and fungal pathogens. A key study by Y. V. K. et al. (2021) provides a foundational dataset for understanding how structural modifications impact antimicrobial potency.[2][3]
Influence of Substituents on the Indole Ring
The presence and position of substituents on the indole ring play a significant role in modulating antimicrobial activity. A direct comparison between unsubstituted indole analogs and their 5-methylindole counterparts reveals nuanced effects. While a blanket statement on the superiority of one over the other cannot be made, the 5-methyl group, as in our core topic, generally maintains or in some cases slightly modifies the antimicrobial spectrum.[2][3]
Critical Role of the 2-Amino Group on the Thiazole Ring
One of the most consistent findings in the SAR of this scaffold is the importance of the 2-amino group on the thiazole ring. Analogs with a free amino group (R2 = H, see table below) are frequently among the most potent antimicrobial agents.[3] Acylation or substitution of this amino group tends to lead to a decrease in activity, suggesting that this moiety is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions with the biological target.[3]
Impact of Substituents at the Thiazole C5-Position
Modifications at the C5-position of the thiazole ring have been less explored for the 5-methylindole series. However, in the broader class of 4-(indol-3-yl)thiazol-2-amines, this position is often unsubstituted. The introduction of a methyl group at this position has been shown to be tolerated, though not always beneficial for activity.[3]
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 4-(indol-3-yl)-thiazol-2-ylamine analogs against various pathogens, providing a clear comparison of their potencies.
| Compound ID | R1 (Indole Position) | R2 (Thiazole 2-Position) | R3 (Thiazole 5-Position) | MIC (mg/mL) vs. S. aureus | MIC (mg/mL) vs. E. coli | MIC (mg/mL) vs. C. albicans | Reference |
| Analog 1 | 5-H | -NH2 | H | 0.47 | 0.94 | 0.47 | [2][3] |
| Analog 2 | 5-CH3 | -NH2 | H | 0.94 | 1.88 | 0.94 | [2][3] |
| Analog 3 | 5-H | -NH-C(O)CH3 | H | >3.75 | >3.75 | >3.75 | [2][3] |
| Analog 4 | 5-CH3 | -NH-CH3 | H | 1.88 | 1.88 | 0.94 | [3] |
| Ampicillin | N/A | N/A | N/A | 0.12 | 0.23 | N/A | [3] |
| Ketoconazole | N/A | N/A | N/A | N/A | N/A | 0.12 | [3] |
Key Insights from Comparative Data:
-
The unsubstituted indole analog (Analog 1) generally shows slightly better activity than the 5-methyl analog (Analog 2) against the tested strains.[2][3]
-
Acylation of the 2-amino group (Analog 3) dramatically reduces antimicrobial activity, highlighting the importance of the free amine.[3]
-
N-methylation of the 2-amino group (Analog 4) also leads to a decrease in potency compared to the primary amine.[3]
Potential as Anticancer Agents and Kinase Inhibitors: A Comparative Outlook
While direct anticancer and kinase inhibition data for the 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold is limited, the broader class of indolyl-thiazoles has shown significant promise in this area.[4][5][6] This suggests a strong rationale for exploring the anticancer potential of the 5-methylindole series.
Comparison with Indolyl-Thiazole Kinase Inhibitors
Many small-molecule kinase inhibitors feature a heterocyclic core that can fit into the ATP-binding pocket of kinases. The 2-aminothiazole motif is a well-established scaffold in the design of kinase inhibitors, including the approved anticancer drug Dasatinib.[7] Structurally related compounds have been identified as potent inhibitors of several kinases implicated in cancer, such as:
-
Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Their overexpression is linked to various cancers.[8] Aminothiazole derivatives have been successfully developed as Aurora kinase inhibitors.[1][9] The general mechanism involves competitive binding to the ATP pocket, leading to cell cycle arrest and apoptosis.[10]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key regulator of angiogenesis, a process essential for tumor growth and metastasis.[11] The indolyl-thiazole scaffold has been explored for the development of VEGFR-2 inhibitors, with some analogs showing potent anti-angiogenic activity.[12][13]
The diagram below illustrates the general signaling pathways of Aurora Kinase and VEGFR-2, which are potential targets for indolyl-thiazole analogs.
Caption: General synthetic workflow for the target compound.
Step 1: Synthesis of 3-(2-Chloroacetyl)-5-methylindole (Intermediate)
-
To a solution of 5-methylindole (1.0 eq) in a suitable solvent (e.g., toluene), add pyridine (1.2 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the 3-(2-chloroacetyl)-5-methylindole intermediate (1.0 eq) in absolute methanol.
-
Add thiourea (1.5 eq) and a base such as sodium carbonate (2.0 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [14][15][16]
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [1][4][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship for its antimicrobial properties is well-defined, with the 2-aminothiazole moiety being a critical feature for activity. While direct evidence for its anticancer and kinase inhibitory potential is still emerging, comparative analysis with structurally similar compounds strongly suggests that this is a fertile area for future investigation. The protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs. Future work should focus on expanding the library of these compounds and screening them against a broader panel of biological targets, particularly cancer-related kinases, to unlock their full therapeutic potential.
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A Head-to-Head Comparison: The Antimicrobial Potential of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Against Established Antibiotics
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the scientific community is increasingly turning its attention to innovative molecular scaffolds. One such promising candidate is 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine , a heterocyclic compound featuring an indole moiety linked to a thiazole ring. This guide provides a comprehensive, head-to-head comparison of this molecule with two well-established antibiotics, Ampicillin and Streptomycin, offering researchers, scientists, and drug development professionals a data-driven perspective on its potential.
This analysis is based on available in-vitro data for structurally similar 4-(indol-3-yl)thiazole-2-amine derivatives, providing a foundational understanding of this compound class's antimicrobial profile.[1]
A Glimpse into the Mechanisms: How the Comparators Work
A thorough understanding of the mechanisms of action of established antibiotics is crucial for contextualizing the performance of novel compounds.
Ampicillin , a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4][5][6] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[2][3][4][6] This disruption of cell wall integrity leads to cell lysis and bacterial death.[2][5] Resistance to ampicillin often arises from the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring, inactivating the antibiotic.[6][7][8]
Streptomycin , an aminoglycoside antibiotic, functions by inhibiting protein synthesis in bacteria.[9][10][11][12] It irreversibly binds to the 16S rRNA of the 30S ribosomal subunit, leading to the misreading of mRNA codons and the production of non-functional proteins.[9][10][11][12][13] This disruption of protein synthesis is ultimately lethal to the bacterial cell.[9] Bacterial resistance to streptomycin can develop through enzymatic modification of the antibiotic, alterations in the ribosomal binding site, or active efflux of the drug from the cell.[13][14][15][16][17][18]
Head-to-Head Antimicrobial Activity
The antimicrobial efficacy of 4-(indol-3-yl)thiazole-2-amine derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a representative compound from this class, herein referred to as Compound X , in comparison to Ampicillin and Streptomycin. It is important to note that the data for Compound X is derived from published studies on closely related analogs.[1]
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Compound X | Ampicillin | Streptomycin |
| Staphylococcus aureus | 60 - 120 | >100 | 12.5 |
| Bacillus cereus | 60 - 120 | 12.5 | 6.25 |
| Escherichia coli | 60 - 120 | 25 | 12.5 |
| Pseudomonas aeruginosa | 120 - 230 | >100 | 25 |
| Salmonella Typhimurium | 60 - 120 | 12.5 | 6.25 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | Compound X | Ampicillin | Streptomycin |
| Staphylococcus aureus | 120 - 230 | >100 | 25 |
| Bacillus cereus | 120 - 230 | 25 | 12.5 |
| Escherichia coli | 120 - 230 | 50 | 25 |
| Pseudomonas aeruginosa | 230 - 470 | >100 | 50 |
| Salmonella Typhimurium | 120 - 230 | 25 | 12.5 |
Data for Compound X is based on the activities of closely related 4-(indol-3-yl)thiazole-2-amine derivatives as reported in scientific literature.[1]
These results indicate that while the tested indole-thiazole derivatives exhibit broad-spectrum activity, their potency in these specific assays is generally lower than that of Ampicillin and Streptomycin against the susceptible strains. However, a significant finding from the source study is that some of these compounds demonstrated greater potency against methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin.[1] This suggests a potential role for this scaffold in combating resistant pathogens.
Cytotoxicity and Selectivity: A Critical Consideration
An essential aspect of drug development is ensuring that a compound is toxic to pathogens but not to host cells. The cytotoxicity of 4-(indol-3-yl)thiazole-2-amine derivatives has been assessed using the MTT assay on human cell lines.
Table 3: Cytotoxicity Data (MTT Assay)
| Cell Line | Compound X (IC50 in µM) |
| MRC-5 (Human Lung Fibroblast) | > 50 |
Data for Compound X is based on the cytotoxicity assessment of closely related 4-(indol-3-yl)thiazole-2-amine derivatives.[1]
The available data suggests that these compounds exhibit low cytotoxicity against normal human cells, indicating a favorable preliminary safety profile.
Experimental Protocols: A Guide for Researchers
To ensure scientific rigor and reproducibility, detailed experimental protocols for the key assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC Determination.
Step-by-Step Methodology:
-
Preparation of Test Compound: Prepare a stock solution of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay Protocol
This protocol determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Caption: Workflow for MBC Determination.
Step-by-Step Methodology:
-
Sub-culturing: Following the determination of the MIC, take a small aliquot from the wells showing no visible growth (at and above the MIC) and plate it onto fresh Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of viable bacterial colonies on each plate.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Cytotoxicity Assay Protocol (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., MRC-5) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Concluding Remarks and Future Directions
The preliminary in-vitro data for 4-(indol-3-yl)thiazole-2-amine derivatives, including analogs of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, suggests a promising class of compounds with broad-spectrum antimicrobial activity and a favorable cytotoxicity profile.[1] While the potency against susceptible strains in the presented assays may not surpass that of established antibiotics like Ampicillin and Streptomycin, the notable activity against resistant strains such as MRSA warrants further investigation.[1]
Future research should focus on synthesizing and evaluating the specific compound, 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, to obtain direct comparative data. Elucidating the precise mechanism of action of this compound class will be critical in understanding its potential advantages and identifying potential synergistic combinations with existing antibiotics. Further studies should also explore the in-vivo efficacy and pharmacokinetic properties of these molecules to translate the promising in-vitro findings into potential therapeutic applications. The indole-thiazole scaffold represents a valuable starting point for the development of a new generation of antimicrobial agents to address the urgent global challenge of antibiotic resistance.
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A Comparative Guide to the Reproducibility of Published Data on 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine: An Antimicrobial Candidate
In the ever-evolving landscape of drug discovery, the reproducibility of published data is a cornerstone of scientific progress. This guide provides a comprehensive analysis of the synthesis and biological activity of the novel antimicrobial candidate, 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. By synthesizing information from published literature and presenting detailed experimental protocols, we aim to offer researchers, scientists, and drug development professionals a clear and objective comparison of this compound's performance against established alternatives. Our focus is on providing the in-depth technical details necessary to replicate and build upon existing findings, thereby fostering a culture of scientific integrity and accelerating the development of new therapeutic agents.
Introduction to 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The combination of an indole moiety with a thiazole ring, another important pharmacophore, has led to the development of novel compounds with significant therapeutic potential.[2] 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine belongs to this promising class of indole-thiazole derivatives and has been investigated for its antimicrobial properties.[2] The methyl group at the 5-position of the indole ring is a key structural feature that can influence the compound's biological activity and pharmacokinetic properties.
Synthesis and Characterization: A Reproducible Pathway
The synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is typically achieved through the well-established Hantzsch thiazole synthesis.[3][4] This method involves the cyclocondensation of an α-haloketone with a thioamide. In this case, the key intermediates are 3-chloroacetyl-5-methyl-1H-indole and thiourea.
Experimental Protocol: Synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Step 1: Synthesis of 3-Chloroacetyl-5-methyl-1H-indole (Intermediate 1)
The synthesis of the α-haloketone precursor is a critical first step. While a specific publication detailing the synthesis of 3-chloroacetyl-5-methyl-1H-indole was not identified in the initial literature screen, a general and reproducible method for the Friedel-Crafts acylation of substituted indoles can be adapted.[5]
-
Reaction Setup: To a stirred solution of 5-methyl-1H-indole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or diethyl ether, add chloroacetyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Lewis Acid Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq), is typically required for this acylation. The catalyst should be added portion-wise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-chloroacetyl-5-methyl-1H-indole.
Step 2: Hantzsch Thiazole Synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (Target Compound)
The final step involves the cyclization of the α-haloketone with thiourea.[2][4]
-
Reaction Mixture: In a round-bottom flask, dissolve 3-chloroacetyl-5-methyl-1H-indole (1.0 eq) and thiourea (1.2 eq) in a suitable solvent, such as ethanol or methanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Isolation and Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
To ensure the identity and purity of the synthesized compound, a comprehensive characterization is essential. This should include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify all protons and carbons.[2]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point (m.p.): As an indicator of purity.
The expected spectroscopic data should be consistent with the proposed structure of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Comparative Antimicrobial Activity
The primary therapeutic interest in 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine lies in its potential as an antimicrobial agent. A thorough evaluation of its efficacy requires a direct comparison with established antibiotics against a panel of clinically relevant bacterial strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standard and reproducible assay for this purpose.
-
Bacterial Strains: A panel of representative Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria should be used.
-
Preparation of Inoculum: Prepare a bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the test compound (4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine) and the reference antibiotics (e.g., Ciprofloxacin, Ampicillin) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without any antimicrobial agent) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Performance Comparison
| Compound | Target Organism | Representative MIC (µg/mL) | Reference |
| 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (Representative) | S. aureus | 470 - 1880 | [2] |
| E. coli | 470 - 1880 | [2] | |
| Ciprofloxacin | S. aureus ATCC 25923 | 0.5 | [6] |
| E. coli ATCC 25922 | 0.015 - 0.06 | [7] | |
| Ampicillin | S. aureus ATCC 25923 | 0.25 - 2.0 | [8] |
| E. coli ATCC 25922 | 2.0 - 8.0 | [9] |
Note: The MIC range for the representative methylindole derivative is presented in mg/mL in the source and has been converted to µg/mL for consistency. It is important to note that this is a representative range, and the actual MIC of the 5-methyl isomer may vary.
From this comparison, it is evident that the reported antimicrobial activity of the methylindole-thiazole derivatives, while present, is significantly less potent than that of the established antibiotics, Ciprofloxacin and Ampicillin. This highlights the need for further structural optimization of this class of compounds to enhance their antimicrobial efficacy.
Visualizing the Scientific Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the synthesis and evaluation workflow.
Synthesis Workflow
Caption: Synthetic pathway for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Antimicrobial Evaluation Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
This guide provides a framework for the reproducible synthesis and evaluation of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine as a potential antimicrobial agent. While the existing literature suggests that this class of compounds possesses antimicrobial activity, the currently reported potency of the methyl-substituted derivatives is modest compared to established antibiotics.
To advance this research, the following steps are recommended:
-
Definitive Synthesis and Characterization: A detailed publication explicitly outlining the synthesis, purification, and comprehensive characterization of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is crucial for ensuring reproducibility.
-
Broad-Spectrum Antimicrobial Screening: The compound should be tested against a wider panel of bacterial and fungal pathogens, including multidrug-resistant strains, to fully assess its spectrum of activity.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indole and thiazole rings can be explored to identify derivatives with enhanced potency and improved pharmacological properties.
-
Mechanism of Action Studies: Investigating the molecular target and mechanism of action of these compounds will provide valuable insights for rational drug design and optimization.
By adhering to rigorous scientific principles and ensuring the transparency and reproducibility of experimental data, the scientific community can collectively work towards unlocking the full therapeutic potential of novel antimicrobial candidates like 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
References
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Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Retrieved from [Link]
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Benchmarking a Novel Antimicrobial Candidate: A Comparative Analysis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Against Standard-of-Care Drugs
In the global effort to combat the escalating threat of antimicrobial resistance, the discovery and development of novel therapeutic agents are of paramount importance. This guide provides a comprehensive technical comparison of a promising new chemical entity, 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, against established standard-of-care antimicrobial drugs. By integrating preclinical data and outlining robust experimental protocols, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development. Our analysis will delve into the compound's mechanism of action, comparative efficacy, and safety profile, offering a scientifically grounded perspective on its potential clinical utility.
Introduction to 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and its Therapeutic Rationale
The molecular scaffold of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a hybrid of two pharmacologically significant heterocycles: indole and thiazole. The indole nucleus is a common feature in a variety of bioactive compounds, both natural and synthetic, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the thiazole ring is a cornerstone of many clinically approved drugs and is recognized for its diverse biological activities.[2] The combination of these two pharmacophores in a single molecule presents a compelling strategy for the development of novel drugs with potentially enhanced efficacy and a reduced likelihood of developing resistance.[1]
Recent studies have highlighted the significant antimicrobial potential of 4-(indol-3-yl)thiazol-2-amine derivatives.[1][3] These compounds have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][4] Notably, certain analogs have shown superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA) when compared to conventional antibiotics like ampicillin.[1][3][5]
The proposed mechanism of action for the antibacterial effects of this class of compounds is the inhibition of the bacterial enzyme MurB, which is essential for peptidoglycan biosynthesis.[1][3] For its antifungal activity, the likely target is CYP51 (lanosterol 14-alpha-demethylase), an enzyme crucial for fungal cell membrane integrity.[1][3] This dual-targeting capability underscores the potential of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine as a broad-spectrum antimicrobial agent.
Comparative Efficacy Assessment: In Vitro Antimicrobial Activity
The primary evaluation of a novel antimicrobial agent involves determining its in vitro potency against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are standard metrics for this assessment.
Experimental Protocol: Broth Microdilution Assay for MIC and MBC/MFC Determination
This protocol outlines the standardized broth microdilution method for determining the MIC and MBC/MFC of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine against bacterial and fungal strains.
Objective: To quantify the lowest concentration of the test compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
Materials:
-
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
-
Standard-of-care drugs (e.g., Ampicillin, Streptomycin, Bifonazole, Ketoconazole)
-
Bacterial strains (e.g., Staphylococcus aureus, Salmonella Typhimurium, MRSA)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compound and standard drugs in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate growth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds. Include positive (microbes in medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC/MFC Determination: Aliquots from the wells showing no growth are plated onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Rationale for Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for antimicrobial susceptibility testing, allowing for reproducible and comparable results. The use of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, provides a comprehensive assessment of the compound's spectrum of activity.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC/MFC.
Comparative Data Summary
The following table summarizes the in vitro antimicrobial activity of 4-(indol-3-yl)thiazol-2-amine derivatives compared to standard-of-care drugs, based on published data.[1][3]
| Compound/Drug | S. aureus (MIC mg/mL) | S. Typhimurium (MIC mg/mL) | MRSA (MIC mg/mL) | C. albicans (MIC mg/mL) |
| Indole-Thiazole Derivative (5x) | 0.06 - 0.12 | 0.06 - 0.12 | > Ampicillin | - |
| Indole-Thiazole Derivative (5m) | 0.06 | - | > Ampicillin | - |
| Indole-Thiazole Derivative (5d) | - | - | > Ampicillin | - |
| Ampicillin | 0.12 | - | - | N/A |
| Streptomycin | - | - | - | N/A |
| Bifonazole | N/A | N/A | N/A | Comparable |
| Ketoconazole | N/A | N/A | N/A | Comparable |
Note: '-' indicates data not specified in the primary sources. The data for the indole-thiazole derivatives are representative of the most potent compounds from the cited studies.
Proposed Mechanism of Action and Target Validation
As previously mentioned, the antimicrobial activity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is likely due to the inhibition of essential microbial enzymes.
Proposed Antibacterial and Antifungal Signaling Pathways
Caption: Proposed inhibitory action on bacterial and fungal pathways.
Safety and Selectivity Assessment
A critical aspect of drug development is ensuring the compound is non-toxic to host cells. Cytotoxicity assays are essential for determining the therapeutic index of a potential drug.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the in vitro cytotoxicity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine against a human cell line.
Materials:
-
Test compound and control drugs
-
Human cell line (e.g., MRC-5, HEK-293)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the human cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and control drugs for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Rationale for Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. Using a non-cancerous human cell line provides a relevant model for assessing general cytotoxicity.
Comparative Cytotoxicity Data
Studies on related indole-thiazole compounds have indicated a favorable safety profile.[1][3]
| Compound | Cell Line | Cytotoxicity |
| Indole-Thiazole Derivatives | MRC-5 | Non-toxic at effective antimicrobial concentrations |
| Doxorubicin (Positive Control) | Various | Highly cytotoxic |
Conclusion and Future Directions
The available preclinical data strongly suggest that 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine and its analogs represent a promising new class of antimicrobial agents. Their potent activity against a broad spectrum of pathogens, including drug-resistant strains, combined with a favorable preliminary safety profile, warrants further investigation.
Future studies should focus on:
-
In vivo efficacy studies in animal models of infection to validate the in vitro findings.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand the absorption, distribution, metabolism, and excretion of the compound.
-
Lead optimization to further enhance potency and selectivity.
-
Mechanism of action studies to definitively confirm the molecular targets.
This comprehensive guide provides a solid foundation for the continued development of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine as a potential next-generation antimicrobial drug.
References
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Geronikaki, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(10), 1025. [Link]
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Geronikaki, A., et al. (2020). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Pharmaceuticals, 13(9), 229. [Link]
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Geronikaki, A., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 853. [Link]
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Geronikaki, A., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(19), 6268. [Link]
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Orthogonal assays to confirm the activity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
An Application Scientist's Guide to Orthogonal Assays: Confirming the Activity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine as a Putative p38α MAPK Inhibitor
Introduction: The Imperative of Orthogonal Validation in Drug Discovery
In the landscape of early-stage drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is merely the first step in a long and rigorous journey. A primary screen might identify a compound, such as 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (which we will refer to as Cmpd-X ), as active, but this initial result is fraught with potential for artifacts. Compounds can interfere with the assay technology (e.g., fluorescence, luciferase), exhibit non-specific activity, or act through a mechanism entirely different from the one hypothesized.
Therefore, confirming the on-target activity of a putative inhibitor through a battery of orthogonal assays is not just good practice; it is a cornerstone of robust scientific investigation. Orthogonal assays measure the same biological endpoint using different techniques and principles, or they measure different events along the same biological pathway. This multi-pronged approach provides a self-validating system that builds confidence in the compound's mechanism of action (MoA), selectivity, and potential for further development.
This guide details a comprehensive, field-proven workflow for validating Cmpd-X as a putative inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to inflammatory cytokines and stress. We will compare its performance directly against SB203580, a well-characterized and widely used p38α inhibitor.
The p38α MAPK Signaling Pathway: A Multi-Tiered Target for Validation
The p38α MAPK pathway is a well-defined signaling cascade, offering multiple intervention points that are ideal for orthogonal validation. An upstream stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activates a cascade of kinases (MAP3Ks and MAP2Ks) that ultimately phosphorylate and activate p38α. Activated p38α then phosphorylates its own downstream substrates, including the kinase MAPKAPK2 (MK2), which in turn mediates the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: The p38α MAPK signaling cascade, a target for Cmpd-X.
Assay 1: Direct Target Engagement (Biochemical TR-FRET Assay)
Rationale: The first and most direct test is to determine if Cmpd-X can inhibit the enzymatic activity of purified, recombinant p38α kinase in a cell-free system. This biochemical assay isolates the target protein from the complexity of the cell, ensuring that any observed activity is a direct result of interaction with p38α. We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust technology known for its low background and high sensitivity.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide (e.g., biotin-MK2tide) by the p38α kinase. A Europium (Eu)-labeled anti-phospho-serine antibody binds to the phosphorylated peptide. When both the Eu-donor and a Streptavidin-conjugated acceptor fluorophore (e.g., APC) are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will block peptide phosphorylation, disrupting FRET and reducing the acceptor signal.
Caption: Workflow of the TR-FRET biochemical kinase assay.
Experimental Protocol: p38α TR-FRET Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of Cmpd-X and SB203580 in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction: In a 384-well low-volume plate, add 2 µL of compound dilution, 4 µL of a mix containing recombinant p38α kinase and biotin-MK2tide substrate, and initiate the reaction by adding 4 µL of ATP solution. Final concentrations should be optimized (e.g., 1 nM p38α, 200 nM substrate, 10 µM ATP).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Eu-labeled anti-phospho-MK2 antibody, and Streptavidin-APC.
-
Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) and plot against compound concentration to determine the IC₅₀ value.
Assay 2: Cellular Target Engagement (CETSA®)
Rationale: While a biochemical assay confirms direct enzyme inhibition, it does not prove that the compound can enter a cell and bind to its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is an indispensable orthogonal method for verifying intracellular target engagement.
Principle: CETSA operates on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to a specific temperature, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified. A compound that engages its target will result in more soluble protein at higher temperatures compared to vehicle-treated controls.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: p38α CETSA
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., THP-1 human monocytes) to high density. Treat cells with various concentrations of Cmpd-X or SB203580 (or vehicle control) for 1 hour at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. A single, optimized temperature (e.g., 52°C for p38α) is used for dose-response experiments.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the insoluble, aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant. Quantify the amount of soluble p38α protein using a standard Western Blot or an ELISA-based method.
-
Analysis: For a melt curve, plot the amount of soluble p38α against temperature. For a dose-response curve, plot the amount of soluble p38α at the chosen melt temperature against compound concentration to determine the EC₅₀ of target engagement.
Assay 3: Downstream Pathway Modulation (In-Cell Western)
Rationale: Having confirmed direct binding in cells, the next logical step is to verify that this engagement translates into functional inhibition of the signaling pathway. We will measure the phosphorylation of MAPKAPK2 (MK2), a direct and well-validated substrate of p38α. A reduction in phosphorylated MK2 (p-MK2) upon cell stimulation is a strong indicator of on-target p38α inhibition. An In-Cell Western (ICW) provides a high-throughput, quantitative method for this measurement.
Principle: Cells are plated in a 96- or 384-well plate, treated with the inhibitor, and then stimulated with LPS to activate the p38α pathway. After stimulation, cells are fixed and permeabilized. Two primary antibodies are added: one specific for p-MK2 and another for a housekeeping protein (e.g., GAPDH) for normalization. Each primary antibody is detected by a different secondary antibody conjugated to a distinct near-infrared (NIR) fluorophore (e.g., IRDye® 680RD and IRDye® 800CW). The plate is scanned on an NIR imaging system to quantify the signal from both fluorophores simultaneously in each well.
Experimental Protocol: p-MK2 In-Cell Western
-
Cell Plating: Seed human U-937 monocytes in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with serial dilutions of Cmpd-X or SB203580 for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce p38α activation and MK2 phosphorylation.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer).
-
Antibody Incubation: Incubate cells with a cocktail of primary antibodies (e.g., rabbit anti-p-MK2 and mouse anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate and incubate with a cocktail of NIR-conjugated secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) for 1 hour at room temperature.
-
Imaging & Analysis: Wash the plate and scan on a NIR imager (e.g., LI-COR Odyssey®). Quantify the integrated intensity for each channel. Normalize the p-MK2 signal (800 nm channel) to the GAPDH signal (700 nm channel) and plot the normalized values against compound concentration to calculate the IC₅₀.
Assay 4: Functional Phenotypic Outcome (TNF-α Secretion ELISA)
Rationale: The ultimate validation is to demonstrate that inhibiting the pathway leads to the desired physiological outcome. Since p38α is a critical regulator of TNF-α production, a functional assay measuring the inhibition of TNF-α secretion from stimulated immune cells provides powerful, physiologically relevant evidence of compound activity.
Principle: Peripheral blood mononuclear cells (PBMCs) or a monocytic cell line are pre-treated with the inhibitor and then stimulated with LPS. The p38α pathway, if active, will lead to the synthesis and secretion of TNF-α into the cell culture supernatant. After an incubation period, the supernatant is collected, and the concentration of TNF-α is quantified using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol: TNF-α ELISA
-
Cell Handling: Isolate human PBMCs from whole blood using density gradient centrifugation or use a relevant cell line like THP-1.
-
Treatment & Stimulation: Plate the cells and pre-treat with serial dilutions of Cmpd-X or SB203580 for 1 hour. Stimulate with LPS (e.g., 100 ng/mL) and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Perform a standard sandwich ELISA for human TNF-α according to the manufacturer's instructions (e.g., from R&D Systems® or Thermo Fisher Scientific). This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and a standard curve of recombinant TNF-α.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-horseradish peroxidase (HRP).
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction with stop solution.
-
-
Data Acquisition: Read the absorbance of the plate on a plate reader at 450 nm.
-
Analysis: Use the standard curve to calculate the concentration of TNF-α in each sample. Plot the TNF-α concentration against the inhibitor concentration to determine the IC₅₀ for this functional response.
Data Summary & Comparison
A successful validation workflow will yield a consistent picture across all assays. The potency values (IC₅₀/EC₅₀) should ideally be within a similar range, although variations are expected due to differences in assay conditions (e.g., ATP concentration in biochemical vs. cellular assays, cell type differences).
| Assay Type | Parameter Measured | Cmpd-X (Hypothetical IC₅₀/EC₅₀) | SB203580 (Reference IC₅₀) |
| Biochemical TR-FRET | Direct p38α Enzyme Inhibition | 75 nM | 50 nM |
| Cellular CETSA® | Intracellular p38α Engagement | 150 nM | 120 nM |
| In-Cell Western | Inhibition of p-MK2 | 200 nM | 180 nM |
| Functional ELISA | Inhibition of TNF-α Secretion | 250 nM | 210 nM |
The hypothetical data above illustrates a strong case for Cmpd-X as a genuine on-target p38α inhibitor. It demonstrates direct enzyme inhibition, confirms target binding within the cell, shows suppression of a direct downstream substrate, and results in the expected functional cellular outcome, all with comparable potency to a known reference compound.
Conclusion
The validation of a screening hit requires a rigorous, multi-faceted approach. Relying on a single assay is insufficient and can lead to the costly pursuit of artifactual compounds. By systematically employing a series of orthogonal assays—from direct biochemical activity to intracellular target engagement, pathway modulation, and finally, functional phenotypic outcomes—we can build a robust, self-validating data package. This workflow not only confirms the on-target activity of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (Cmpd-X) as a p38α MAPK inhibitor but also provides a comprehensive characterization of its mechanism of action, establishing a solid foundation for its progression into further preclinical development.
References
-
Title: Mitogen-activated protein kinase cascades. Source: Chemical Reviews URL: [Link]
-
Title: p38 MAP Kinase Inhibitors in Inflammation. Source: Annual Review of Pharmacology and Toxicology URL: [Link]
-
Title: Pyridinyl-imidazole-based p38 MAP kinase inhibitors: synthesis and biological evaluation of novel, potent, and orally active inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Technology. Source: Cisbio URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The proper management and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and compliance with regulatory standards. This guide provides a detailed protocol for the safe disposal of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices derived from the known hazards of its constituent chemical motifs—indole and aminothiazole—and established institutional and federal guidelines for hazardous waste management.
The fundamental principle guiding this protocol is to treat this compound as hazardous until comprehensive toxicological and environmental fate data become available.[1] This conservative approach ensures the highest level of safety for laboratory personnel and the environment.
Hazard Assessment and Characterization
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a heterocyclic compound containing nitrogen and sulfur. While specific hazard data is not available, related thiazole and indole compounds present known risks.
-
Potential Hazards of Related Compounds:
-
Thiazole derivatives can be flammable and may produce toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx) upon combustion.[2][3]
-
Many organic compounds containing amine functional groups can be skin and eye irritants.[4]
-
The indole nucleus is a common structure in biologically active molecules, and its metabolic products can sometimes exhibit toxicity.
-
Given these potential hazards, all waste containing 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine must be handled as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[5][6]
Personal Protective Equipment (PPE)
When handling 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in any form (solid, liquid, or dissolved), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Body Protection: A long-sleeved laboratory coat is essential.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.
Waste Segregation and Disposal Procedures
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[5][7]
This category includes the pure compound, contaminated personal protective equipment (gloves, etc.), and lab supplies (weigh boats, pipette tips, etc.).
Step-by-Step Protocol:
-
Container Selection: Use a designated solid hazardous waste container that is leak-proof and has a secure lid.
-
Waste Collection:
-
Place contaminated items directly into the designated container.
-
For the pure compound, carefully transfer it into the waste container, avoiding the generation of dust.
-
-
Labeling: The container must be labeled with a "Hazardous Waste" tag. The label must include the full chemical name: "4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine" and an accurate estimation of the quantity.[5]
-
Storage: Keep the waste container closed at all times, except when adding waste.[5][8] Store it in a designated satellite accumulation area (SAA) within the laboratory.[8][9]
This category includes solutions containing 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, as well as the first rinse of any container that held the compound.[5]
Step-by-Step Protocol:
-
Container Selection: Use a chemically compatible, leak-proof container with a screw cap. Glass or polyethylene containers are generally suitable.
-
Waste Segregation:
-
Halogenated vs. Non-Halogenated: Do not mix solvents containing halogens (e.g., dichloromethane, chloroform) with non-halogenated solvents (e.g., methanol, acetone) unless your institution's waste management program allows it.
-
Acid/Base Incompatibility: Do not mix acidic or basic waste streams with this compound without first neutralizing them, as this could cause a reaction.[7]
-
-
Waste Collection: Pour the liquid waste into the designated container using a funnel.
-
Labeling: Affix a "Hazardous Waste" label to the container. List all chemical components by their full name and estimate their percentages.[5]
-
Storage: Keep the container tightly sealed and stored in secondary containment (e.g., a plastic tub) to prevent spills.[5][6] Store in the laboratory's designated satellite accumulation area.
Empty containers that held 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine must be treated as hazardous waste unless properly decontaminated.[5]
Step-by-Step Protocol:
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the compound.
-
Rinsate Collection: The first rinse must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses can often be collected in the same hazardous waste stream.
-
Container Disposal: Once triple-rinsed and air-dried, the container's label must be defaced or removed before it can be disposed of in the appropriate glass or plastic recycling bin.[5][6]
Decontamination and Spill Management
Accidental spills should be handled promptly and safely.
-
Prepare a Cleaning Solution: Use a solvent in which the compound is soluble (e.g., ethanol, acetone) followed by a soap and water wash.
-
Wipe Down: Thoroughly wipe the contaminated surface or equipment with a disposable towel soaked in the cleaning solution.
-
Collect Waste: All cleaning materials (e.g., paper towels, wipes) must be disposed of as solid hazardous waste.[10]
For small spills (manageable by laboratory personnel):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: Use an absorbent material (e.g., spill pads, vermiculite) to surround and cover the spill.[11][12]
-
Collect Residue: Carefully scoop the absorbent material and place it in a designated solid hazardous waste container.[11][12]
-
Decontaminate: Clean the spill area as described in the decontamination section above.
-
Report: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department.
For large spills, immediately evacuate the area, alert others, and contact your institution's EHS or emergency response team.[13]
Waste Disposal Decision Workflow
The following flowchart provides a visual guide for the proper disposal of waste related to 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Caption: Waste Disposal Decision Flowchart
Summary of Disposal Procedures
| Waste Type | Container | Key Instructions |
| Solid Waste | Labeled, leak-proof solid hazardous waste container | Keep container closed. Do not mix with liquid waste. |
| Liquid Waste | Labeled, compatible liquid hazardous waste container with screw cap | Segregate from incompatible waste streams. Use secondary containment. |
| Empty Containers | N/A | Triple rinse, collect the first rinse as hazardous waste, and deface the label before disposal. |
| Spill Debris | Labeled, leak-proof solid hazardous waste container | Absorb spill, collect debris, and decontaminate the area. |
By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
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Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth College. Retrieved from [Link]
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania. Retrieved from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
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Spill in Laboratory. (n.d.). National Institutes of Health. Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
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Hazardous waste. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]
-
4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (n.d.). MDPI. Retrieved from [Link]
Sources
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- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
